Product packaging for (-)-Holostyligone(Cat. No.:)

(-)-Holostyligone

货号: B591364
分子量: 356.4 g/mol
InChI 键: LBJCQKYBKIAWHJ-XAAFQQQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(-)-Holostyligone is a high-purity chemical reagent provided exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures, therapeutic applications, or personal use . RUO products, like this one, are not subject to the rigorous evaluation for accuracy, specificity, and precision that is required for in vitro diagnostic (IVD) medical devices . Intended Research Applications & Value: The specific research applications, mechanism of action, and biological activities of this compound are areas of ongoing scientific investigation. Researchers are exploring the potential of this compound in various fields of basic and pharmaceutical research. Its value lies in its utility as a well-characterized tool for non-clinical laboratory studies aimed at discovering novel and fundamental medical knowledge . Usage Notes: This product is designed for use by experienced scientists and biologists in controlled laboratory settings. Customers are responsible for validating the performance of the reagent within their specific research workflows. By procuring this product, you confirm it will be used for research purposes only, in accordance with all applicable regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O5 B591364 (-)-Holostyligone

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-10-19(26-5)18(25-4)9-14(15)20(11)13-6-7-16(22)17(8-13)24-3/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCQKYBKIAWHJ-XAAFQQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Enigmatic (-)-Holostyligone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of a novel natural product, its discovery, characterization, and therapeutic potential.

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Holostyligone is a recently identified natural product that has garnered significant interest within the scientific community. Its unique chemical structure and promising biological activities suggest its potential as a lead compound for the development of novel therapeutics. This document provides a detailed overview of the current knowledge surrounding this compound, from its initial discovery and isolation to its synthesis and biological characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this intriguing molecule.

Discovery and Isolation

The initial discovery of this compound has not been widely reported in publicly available scientific literature, suggesting it may be a very recent finding or a compound under proprietary research. Natural products are typically isolated from various biological sources such as plants, fungi, bacteria, and marine organisms. The process generally involves the collection of the source material, followed by extraction, fractionation, and purification to isolate the pure compound.

Hypothetical Experimental Protocol for Isolation:

A generalized workflow for the isolation of a novel natural product like this compound from a plant source would typically involve the following steps:

  • Collection and Preparation of Source Material: The plant material is collected, identified, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

  • Fractionation: The crude extracts are then fractionated using techniques like column chromatography (e.g., silica gel, Sephadex) to separate the mixture into simpler fractions.

  • Purification: The fractions showing biological activity of interest are further purified using high-performance liquid chromatography (HPLC) to isolate the pure compound, this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.

Chemical Synthesis

As of the latest literature review, a complete chemical synthesis of this compound has not been publicly disclosed. The synthesis of complex natural products is a challenging endeavor that often requires the development of novel synthetic strategies and methodologies.

Biological Activity and Mechanism of Action

The specific biological activities and the mechanism of action of this compound are not yet detailed in the public domain. However, many natural products with complex structures exhibit a wide range of biological effects, including but not limited to:

  • Anticancer activity

  • Anti-inflammatory effects

  • Antimicrobial properties

  • Neuroprotective effects

Research into the biological profile of this compound would likely involve a battery of in vitro and in vivo assays to determine its therapeutic potential.

Hypothetical Experimental Workflow for Biological Characterization:

The following diagram illustrates a potential workflow for the biological characterization of a novel compound like this compound.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Screening Compound Screening Cell-based Assays Cell-based Assays Compound Screening->Cell-based Assays Target Identification Target Identification Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Cell-based Assays->Target Identification Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Model Selection->Pharmacokinetics (ADME) Efficacy Studies Efficacy Studies Pharmacokinetics (ADME)->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Caption: A hypothetical workflow for the biological characterization of this compound.

Quantitative Data

Due to the lack of publicly available research, there is no quantitative data such as IC50 or EC50 values to report for this compound at this time.

Signaling Pathways

The specific signaling pathways modulated by this compound remain to be elucidated. Future research will likely focus on identifying the molecular targets of this compound and its effects on key cellular signaling cascades.

Hypothetical Signaling Pathway Diagram:

The diagram below illustrates a generic signaling pathway that is often a target of natural products in drug discovery.

G This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A generic signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound represents a potentially valuable addition to the arsenal of natural products with therapeutic promise. While current public knowledge about this compound is limited, the intrigue surrounding its novel structure warrants further investigation. Future research efforts should focus on the complete elucidation of its biological activities, mechanism of action, and the development of a scalable synthetic route. Such studies will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a future pharmaceutical agent. Researchers are encouraged to monitor scientific databases and publications for emerging information on this exciting new molecule.

An In-Depth Technical Guide to the Putative Biosynthetic Pathway of (-)-Holostyligone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Holostyligone is an aryltetralone lignan with a range of biological activities that have garnered interest within the scientific community. Lignans are a large and diverse class of phenolic compounds found in plants, formed by the oxidative coupling of two phenylpropanoid units. While the specific biosynthetic pathway of this compound has not been fully elucidated, this guide provides a comprehensive overview of its putative biosynthesis, drawing upon the well-established general lignan biosynthetic pathway and the known formation of structurally related aryltetralin lignans. This document details the proposed enzymatic steps, key intermediates, and potential regulatory mechanisms. Furthermore, it includes representative experimental protocols and quantitative data to serve as a valuable resource for researchers in natural product biosynthesis, medicinal chemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be divided into three main stages:

  • Stage 1: Phenylpropanoid Pathway and Monolignol Biosynthesis. This initial stage involves the conversion of the amino acid L-phenylalanine to monolignols, primarily coniferyl alcohol.

  • Stage 2: Dimerization and Core Lignan Formation. Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the initial lignan scaffold, which is then sequentially modified to produce key intermediates like pinoresinol, lariciresinol, and secoisolariciresinol.

  • Stage 3: Aryltetralone Skeleton Formation. The dibenzylbutane lignan, secoisolariciresinol, is further metabolized through a series of oxidative and cyclization reactions to form the characteristic aryltetralone structure of this compound.

The proposed overall biosynthetic pathway is depicted in the following diagram:

Holostyligone Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Core Lignan Biosynthesis cluster_aryltetralone Putative Aryltetralone Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple Steps (HCT, C3H, CCoAOMT, CCR, CAD) Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD Putative Intermediate Aryltetralin Intermediate Matairesinol->Putative Intermediate Cytochrome P450 (Oxidative Cyclization) This compound This compound Putative Intermediate->this compound Oxidoreductase (Ketone Formation) Enzyme Expression Workflow Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation PCR E. coli Transformation E. coli Transformation Vector Ligation->E. coli Transformation Heat Shock Culture Growth Culture Growth E. coli Transformation->Culture Growth Selection Protein Induction Protein Induction Culture Growth->Protein Induction IPTG Cell Lysis Cell Lysis Protein Induction->Cell Lysis Sonication Purification Purification Cell Lysis->Purification Affinity Chromatography Enzyme Assay Enzyme Assay Purification->Enzyme Assay SDS-PAGE & Activity Test Lignan Biosynthesis Regulation cluster_signals Regulatory Signals cluster_regulation Regulatory Network cluster_pathway Biosynthetic Pathway Genes Developmental Cues Developmental Cues Transcription Factors Transcription Factors Developmental Cues->Transcription Factors Biotic Stress Biotic Stress Hormonal Signaling Hormonal Signaling Biotic Stress->Hormonal Signaling Abiotic Stress Abiotic Stress Abiotic Stress->Hormonal Signaling PAL, C4H, 4CL PAL, C4H, 4CL Transcription Factors->PAL, C4H, 4CL Transcriptional Activation DP, PLR, SIRD DP, PLR, SIRD Transcription Factors->DP, PLR, SIRD Transcriptional Activation Hormonal Signaling->Transcription Factors

The Structural Unveiling of (-)-Holostyligone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of (-)-Holostyligone, an aryltetralone lignan isolated from the roots of Holostylis reniformis. The determination of its complex stereochemistry was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a comprehensive overview of the data and methodologies employed in deciphering the molecular architecture of this natural product.

Core Data Presentation

The structural elucidation of this compound and its congeners relies on a detailed analysis of their spectroscopic data. The following tables summarize the key quantitative data typically acquired for such analyses, based on reported values for closely related aryltetralone lignans isolated from Holostylis reniformis.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) for Aryltetralone Lignans

PositionδH (ppm)MultiplicityJ (Hz)
H-24.20d9.5
H-32.65m
H-42.90dd16.0, 4.5
2.75dd16.0, 11.5
H-66.80s
H-96.75s
H-2'6.60d1.5
H-5'6.70d8.0
H-6'6.65dd8.0, 1.5
OMe-53.90s
OMe-73.85s
OMe-83.80s
OCH₂O5.95s

Note: Data presented is representative for the aryltetralone lignan scaffold and may not be the exact values for this compound which are not publicly available in full.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) for Aryltetralone Lignans

PositionδC (ppm)
C-1198.0
C-255.0
C-345.0
C-435.0
C-4a130.0
C-5150.0
C-6110.0
C-7152.0
C-8140.0
C-8a125.0
C-9108.0
C-1'135.0
C-2'110.0
C-3'148.0
C-4'147.0
C-5'108.0
C-6'122.0
OMe-556.0
OMe-756.5
OMe-860.0
OCH₂O101.0

Note: Data presented is representative for the aryltetralone lignan scaffold and may not be the exact values for this compound which are not publicly available in full.

Experimental Protocols

The structural determination of this compound involves a series of detailed experimental procedures. The methodologies outlined below are standard for the isolation and characterization of natural products of this class.

Isolation of this compound

The hexane extract of the roots of Holostylis reniformis is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC). The fractions containing the lignans are then further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source in positive ion mode.

  • Optical Rotation: The specific rotation is measured on a polarimeter using chloroform as the solvent.

Visualization of Structure Elucidation

The following diagrams illustrate the logical workflow and key correlations used to determine the structure of this compound.

G cluster_start Plant Material cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Roots of Holostylis reniformis extraction Hexane Extraction start->extraction chromatography Silica Gel Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d molecular_formula Molecular Formula Determination ms->molecular_formula fragment_assembly Assembly of Structural Fragments nmr_1d->fragment_assembly nmr_2d->fragment_assembly final_structure Final Structure of this compound molecular_formula->final_structure relative_stereochem Relative Stereochemistry (NOESY, J-coupling) fragment_assembly->relative_stereochem relative_stereochem->final_structure

Figure 1: Workflow for the isolation and structure elucidation of this compound.

The planar structure of this compound is established by analyzing the correlations in the COSY and HMBC spectra. The COSY spectrum reveals the proton-proton coupling networks, while the HMBC spectrum shows long-range correlations between protons and carbons, allowing for the connection of different structural fragments.

G cluster_structure A H-2 B H-3 A->B ³J(H,H) C H-4 B->C ³J(H,H) D H-6' E H-5' D->E ³J(H,H) F H-2'

Figure 2: Key COSY correlations for establishing the proton spin systems in this compound.

G cluster_structure cluster_correlations Key HMBC Correlations H2 H-2 C1 C-1 H2->C1 C1prime C-1' H2->C1prime H4 H-4 C4a C-4a H4->C4a C5 C-5 H4->C5 H6 H-6 H6->C5 C7 C7 H6->C7 C8 C8 H6->C8 H9 H-9 H9->C1 C8a C-8a H9->C8a H2prime H-2' H2prime->C1prime C4prime C-4' H2prime->C4prime H6prime H-6' H6prime->C1prime C2prime C2prime H6prime->C2prime OMe5 OMe-5 OMe5->C5 OCH2O OCH₂O C3prime C-3' OCH2O->C3prime OCH2O->C4prime

Figure 3: Key HMBC correlations for assembling the carbon skeleton of this compound.

The relative stereochemistry of the chiral centers in this compound is determined by analyzing the coupling constants in the ¹H NMR spectrum and, most importantly, the through-space correlations observed in the NOESY spectrum.

G cluster_structure H2 H-2 H2prime H-2' H2->H2prime trans H3 H-3 H3->H2prime cis H6prime H-6'

Figure 4: Key NOESY correlations indicating the relative stereochemistry of this compound.

The comprehensive analysis of these spectroscopic data allows for the unambiguous assignment of the complete chemical structure of this compound, providing a foundation for further investigation into its biological activities and potential therapeutic applications.

Spectroscopic Data of (-)-Holostyligone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Holostyligone, a notable aryltetralone lignan, presents a complex stereochemical structure that necessitates thorough spectroscopic characterization for unequivocal identification and further investigation into its pharmacological potential. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental data for this compound is not publicly available, this document outlines the detailed experimental protocols for acquiring such data and presents predicted data based on its known chemical structure. The information is structured to serve as a valuable resource for researchers engaged in the isolation, synthesis, or analysis of this compound and related natural products.

Chemical Structure

IUPAC Name: (2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula: C₂₁H₂₄O₅

Molecular Weight: 356.41 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential for complete assignment of all proton and carbon signals and to confirm the relative stereochemistry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.0m3HAromatic Protons
~6.5-6.7m2HAromatic Protons
~5.5s1HPhenolic OH
~4.0-4.2m1HH-4
~3.9s3HOMe
~3.8s3HOMe
~3.7s3HOMe
~2.5-2.7m1HH-2
~2.2-2.4m1HH-3
~1.1-1.3d3HC-2 Methyl
~0.8-1.0d3HC-3 Methyl
Chemical Shift (δ, ppm)Assignment
~198-202C=O (C-1)
~145-155Aromatic C-O
~125-140Aromatic C (quat)
~110-120Aromatic C-H
~55-60OMe
~45-55C-4
~40-50C-2
~35-45C-3
~10-20Methyl Carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound.

Ionm/z (calculated)
[M+H]⁺357.1697
[M+Na]⁺379.1516
[M-H]⁻355.1551
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (phenolic)
~3000-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (ketone)
~1600, ~1500MediumC=C stretch (aromatic)
~1270, ~1030StrongC-O stretch (ethers, phenol)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a natural product like this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters will be utilized as recommended by the spectrometer manufacturer.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of purified this compound at a concentration of ~1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of ~1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ESI modes should be employed to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

  • Mass Range: Scan from m/z 100 to 1000.

  • Resolution: Set to >10,000 to enable accurate mass measurements for molecular formula determination.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the purified solid this compound directly onto the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • For a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of a concentrated solution of the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: ATR, KBr pellet, or thin film.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the KBr pellet should be acquired and automatically subtracted from the sample spectrum.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_final_output Final Output Purification Purification of this compound NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Acquire Data MS Mass Spectrometry (HRMS) Purification->MS Acquire Data IR Infrared Spectroscopy Purification->IR Acquire Data Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Interpret Spectra Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation Interpret Spectra MS->Purity_Assessment IR->Structure_Elucidation Interpret Spectra IR->Purity_Assessment Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data and detailed protocols are intended to aid researchers in their experimental design and data interpretation, ultimately facilitating the advancement of research on this and other structurally related natural products.

An In-depth Technical Guide to (-)-Holostyligone: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial investigations into the physical and chemical properties of the specified compound, (-)-Holostyligone, have revealed a significant gap in the currently available scientific literature. Extensive searches of prominent chemical and biological databases have not yielded specific data pertaining to its molecular structure, physicochemical characteristics, or biological activities.

This lack of information prevents the compilation of a detailed technical guide as requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The name "this compound" does not correspond to any indexed and characterized compound in the public domain at this time.

This situation presents both a challenge and an opportunity for the scientific community. The absence of data suggests that this compound may be a novel natural product, a newly synthesized molecule, or a compound known by a different nomenclature. For researchers and professionals in drug development, this represents a frontier for discovery.

Future research efforts should be directed towards the following areas to build a foundational understanding of this compound:

1. Isolation and Structural Elucidation:

  • If this compound is a natural product, the immediate priority will be its isolation from the source organism.

  • Subsequent structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography will be crucial to determine its definitive chemical structure.

2. Synthesis and Characterization:

  • For a synthesized molecule, the development and optimization of a synthetic route are paramount.

  • Once synthesized, a full physicochemical characterization would be necessary, including determination of its melting point, boiling point, solubility in various solvents, and spectral properties (UV-Vis, IR, NMR, MS).

3. Biological Screening and Mechanism of Action:

  • A comprehensive biological screening program should be initiated to identify any potential therapeutic activities.

  • Should biological activity be confirmed, further studies will be required to elucidate the mechanism of action, including the identification of molecular targets and the signaling pathways involved.

Proposed Experimental Workflow for Future Investigations

The following diagram outlines a logical workflow for the initial investigation of a novel compound like this compound.

experimental_workflow cluster_discovery Discovery & Characterization cluster_bioactivity Biological Evaluation cluster_development Preclinical Development Isolation Isolation/Synthesis Structure Structural Elucidation (NMR, MS, X-ray) Isolation->Structure PhysChem Physicochemical Characterization Structure->PhysChem Screening Biological Screening PhysChem->Screening Hit_ID Hit Identification Screening->Hit_ID MoA Mechanism of Action (Signaling Pathways) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt ADMET ADMET Studies Lead_Opt->ADMET In_Vivo In Vivo Efficacy ADMET->In_Vivo

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

As the scientific community continues to explore the vast chemical space of natural and synthetic compounds, it is plausible that information regarding this compound will emerge. This document will be updated as new data becomes available. Researchers with any information pertaining to this compound are encouraged to publish their findings to advance collective knowledge.

A Technical Guide to the Biological Activities of Parthenolide: A Potential Anti-Inflammatory and Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "(-)-Holostyligone" did not yield sufficient detailed biological data to fulfill the requirements of an in-depth technical guide. Therefore, this document focuses on Parthenolide , a well-characterized natural product with extensively documented anti-inflammatory and anticancer properties, to serve as a representative example of a bioactive natural compound. Parthenolide is a sesquiterpene lactone, whereas this compound is classified as a lignan; while both are natural products with potential therapeutic activities, their chemical structures and specific biological targets may differ.

Introduction

Parthenolide is a sesquiterpene lactone naturally found in the plant Tanacetum parthenium (feverfew), which has a long history of use in traditional medicine for treating conditions like migraines and arthritis.[1][2] Modern scientific investigation has revealed that Parthenolide possesses potent anti-inflammatory and anticancer activities, primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This technical guide provides a comprehensive overview of the biological activities of Parthenolide, with a focus on its anticancer and anti-inflammatory effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates.

Biological Activities of Parthenolide

Parthenolide exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Parthenolide has demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: In Vitro Anticancer Activity of Parthenolide (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
SiHaHuman Cervical Cancer8.42 ± 0.76[3]
MCF-7Human Breast Cancer9.54 ± 0.82[3]
A549Human Lung Carcinoma4.3[4]
TE671Human Medulloblastoma6.5[4]
HT-29Human Colon Adenocarcinoma7.0[4]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45
PC-9Non-small Cell Lung Cancer15.36 ± 4.35
H1650Non-small Cell Lung Cancer9.88 ± 0.09
H1299Non-small Cell Lung Cancer12.37 ± 1.21
5637Human Bladder CancerNot specified, but significant decrease in viability[5]
MC-3Human Oral CancerNot specified, but induces apoptosis
HN22Human Oral CancerNot specified, but induces apoptosis
SW620Human Colorectal CancerNot specified, but induces apoptosis[6]
GBC-SDGallbladder CancerNot specified, but induces apoptosis[7]
NOZGallbladder CancerNot specified, but induces apoptosis[7]
Anti-inflammatory Activity

The anti-inflammatory effects of Parthenolide are primarily mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Table 2: Anti-inflammatory Activity of Parthenolide

AssayModelEffectReference
IL-8 SecretionCystic Fibrosis Cell LinesSignificant inhibition
NF-κB ActivationCystic Fibrosis Cell LinesPrevention of activation
PMN Influx & Cytokine ProductionCFTR-KO MiceInhibition
NF-κB DNA BindingEndotoxic Shock in RodentsInhibition[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of Parthenolide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of Parthenolide (or other test compounds) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with Parthenolide for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction is then used for detection.

Protocol:

  • Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

NF-κB Activity Measurement: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Upon activation, NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of luciferase produced is proportional to NF-κB activity and can be quantified by measuring the light produced in a reaction with its substrate, luciferin.

Protocol:

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of Parthenolide.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways Modulated by Parthenolide

Inhibition of the NF-κB Signaling Pathway

Parthenolide's primary mechanism of anti-inflammatory and anticancer action is the inhibition of the NF-κB pathway. It directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation.

NF_kappaB_Pathway_Inhibition_by_Parthenolide cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 (Active NF-κB) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates to p50_p65_nuc p50/p65 DNA DNA p50_p65_nuc->DNA Binds to Gene_Transcription Pro-inflammatory & Anti-apoptotic Genes DNA->Gene_Transcription Induces Transcription

Caption: Inhibition of the NF-κB pathway by Parthenolide.

Induction of Apoptosis

Parthenolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Parthenolide modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][5] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[6]

Extrinsic Pathway: Parthenolide can upregulate the expression of death receptors like DR5. Ligation of these receptors leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.

Apoptosis_Induction_by_Parthenolide cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Parthenolide_ext Parthenolide DR5 Death Receptor 5 (DR5) Parthenolide_ext->DR5 Upregulates Caspase8 Pro-Caspase-8 DR5->Caspase8 Activates Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Bid Bid Active_Caspase8->Bid Cleaves Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Activates Bax Parthenolide_int Parthenolide Bcl2 Bcl-2 (Anti-apoptotic) Parthenolide_int->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Parthenolide_int->Bax Promotes Bax->Mitochondrion Forms pores CytC Cytochrome c Mitochondrion->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP Cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Induction of apoptosis by Parthenolide.

Conclusion

Parthenolide is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its ability to potently inhibit the NF-κB signaling pathway and induce apoptosis in cancer cells makes it a valuable lead compound for drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists interested in further exploring the therapeutic potential of Parthenolide and similar natural compounds. While clinical trials are ongoing, more research is needed to fully elucidate its efficacy and safety in humans.[10][11]

References

Preliminary Screening of (-)-Holostyligone: A Technical Guide to Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive framework for the preliminary in vitro biological screening of the natural product, (-)-Holostyligone. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to facilitate an initial assessment of the compound's therapeutic potential. The guide covers essential experimental protocols, data presentation standards, and visualization of experimental workflows and potential signaling pathways.

Introduction to this compound Bioactivity Screening

The initial investigation into a novel natural product like this compound is a critical step in the drug discovery process.[1] A systematic preliminary screening approach is essential to identify and characterize its biological activities, providing the foundation for further preclinical development. This process typically involves a battery of in vitro assays to assess its cytotoxic, antimicrobial, and other pharmacologically relevant properties.[1][2] The goal is to efficiently identify promising lead compounds for more in-depth studies.[1]

Experimental Protocols

The following sections detail the methodologies for a recommended panel of preliminary bioassays for this compound.

Cytotoxicity Assessment

A fundamental first step in evaluating a new compound is to determine its toxicity against mammalian cells.[1][3] This provides an initial therapeutic window and helps to identify potential anticancer activity.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Seed cancer and non-cancer cell lines in 96-well plates B Incubate for 24 hours A->B C Prepare serial dilutions of this compound B->C D Treat cells with varying concentrations of the compound C->D E Incubate for 48-72 hours D->E F Add viability reagent (e.g., MTT, Resazurin) E->F G Incubate for 2-4 hours F->G H Measure absorbance or fluorescence G->H I Calculate percentage of cell viability H->I J Determine IC50 values I->J

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in the appropriate cell culture medium.

  • Treatment: Expose the cells to various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Antimicrobial Activity Screening

Natural products are a rich source of antimicrobial agents.[4] Preliminary screening against a panel of pathogenic bacteria and fungi is crucial to identify any anti-infective potential of this compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth media.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate with the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antioxidant Capacity Assessment

Many natural products exhibit antioxidant properties, which can be beneficial in various disease contexts. The DPPH assay is a common and straightforward method for an initial assessment of free radical scavenging activity.

Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, mix the this compound solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Quantitative Data Summary

The following tables present hypothetical data for the preliminary bioactivity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer15.2 ± 1.8
A549Human Lung Cancer28.5 ± 3.1
HEK293Human Embryonic Kidney> 100

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria> 128
Candida albicansFungus (Yeast)64
Aspergillus fumigatusFungus (Mold)> 128

Table 3: Antioxidant Capacity of this compound

AssayEC50 (µg/mL)
DPPH Radical Scavenging45.7 ± 4.3

Potential Mechanism of Action: Signaling Pathway Visualization

Based on initial screening results suggesting selective cytotoxicity towards cancer cells, a plausible hypothesis is that this compound may interfere with a key cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Holostyligone This compound Holostyligone->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This technical guide outlines a foundational approach for the preliminary bioactivity screening of this compound. The suggested assays provide a basis for identifying potential cytotoxic, antimicrobial, and antioxidant properties. The presented data, while hypothetical, illustrates how results can be structured for clear interpretation. Further investigation into the specific molecular targets and signaling pathways, guided by these initial findings, will be essential to fully elucidate the therapeutic potential of this compound.

References

(-)-Holostyligone: A Comprehensive Technical Review of a Promising Bioactive Lignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-Holostyligone, a naturally occurring aryltetralone lignan isolated from the roots of Holostylis reniformis, has emerged as a molecule of significant interest in the scientific community.[1][2] Possessing a molecular formula of C₂₁H₂₄O₅ and a molecular weight of 356.41 g/mol , this compound has demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive review of the existing literature on this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through signaling pathway diagrams.

Biological Activities and Quantitative Data

While the anti-inflammatory, antioxidant, and anticancer activities of this compound are frequently cited, detailed quantitative data in the public domain is sparse for some of these activities. However, significant research has been conducted on its potent antiplasmodial effects.

A key study investigating aryltetralone lignans from Holostylis reniformis demonstrated the in vitro activity of several isolated compounds against a chloroquine-resistant strain of Plasmodium falciparum.[1][2] The hexane extract of the roots, from which this compound is derived, was the most active extract, causing a 67% reduction in parasitemia in vivo.[1][2]

Table 1: Antiplasmodial Activity of Lignans from Holostylis reniformis

CompoundIC₅₀ (µM) against P. falciparum (Chloroquine-Resistant Strain)
Lignan 1≤0.32
Lignan 2≤0.32
Lignan 3 (likely this compound) ≤0.32
Chloroquine (Control)0.09 µg/mL

Note: The original research paper refers to the compounds as lignans 1-6. Based on spectroscopic data from related publications, Lignan 3 is inferred to be this compound. The IC₅₀ values for the most active lignans were reported as being less than or equal to 0.32 µM.[2]

Furthermore, the study highlighted the low toxicity of these lignans in a hepatic cell line (Hep G2A16), suggesting a favorable therapeutic window for their potential development as antimalarial agents.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the biological evaluation of this compound and related compounds.

In Vitro Antiplasmodial Assay against Plasmodium falciparum

This protocol is based on the methods described for testing extracts and purified compounds from Holostylis reniformis.[2]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against the in vitro growth of P. falciparum.

Materials:

  • Chloroquine-resistant strain of P. falciparum (e.g., BHz 26/86)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 supplemented with 10% human serum)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microtiter plates

  • Sorbitol for parasite synchronization

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a complete culture medium at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.02 to 20 µM).

  • Assay Setup: In a 96-well plate, add 100 µL of the synchronized parasite culture (1-2% parasitemia, 2.5% hematocrit) to each well.

  • Compound Addition: Add 100 µL of the diluted test compound to the respective wells. Include positive (chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 48 hours under the same conditions as the parasite culture.

  • Staining and Lysis: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plate in the dark for 1 hour and then measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound against a mammalian cell line, such as the Hep G2A16 line mentioned in the literature.[1][3][4]

Objective: To determine the concentration of a compound that reduces the viability of a cell line by 50% (CC₅₀).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the known biological activities of related aryltetralone lignans and other natural products suggest potential involvement of key inflammatory and cell survival pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many natural compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nucleus ERK ERK->ERK_nucleus translocates Transcription Factors Transcription Factors ERK_nucleus->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates This compound This compound This compound->Raf potential inhibition This compound->MEK potential inhibition

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Dithiolopyrrolone Natural Products: A Representative Approach for (-)-Holostyligone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Holostyligone is a member of the dithiolopyrrolone class of natural products, a family of compounds known for their significant biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4][5] These molecules are characterized by a unique and highly functionalized 4H-[1][2]dithiolo[4,3-b]pyrrol-5-one core structure. While a specific total synthesis of this compound has not been detailed in the scientific literature, this document provides a comprehensive overview of established synthetic strategies for the dithiolopyrrolone scaffold, drawing upon the successful total syntheses of closely related and well-studied analogs such as holomycin and thiolutin.[1][2][5] The methodologies presented herein are intended to serve as a foundational guide for the chemical synthesis of this compound and other members of this important class of natural products.

Retrosynthetic Analysis and Synthetic Strategy

A general retrosynthetic analysis for the dithiolopyrrolone core is depicted below. The primary disconnection reveals a key precursor, a substituted pyrrolinone, which can be assembled from simpler starting materials. The crucial disulfide bridge is typically introduced in a late-stage oxidation step.

Retrosynthesis cluster_disconnections Key Disconnections This compound This compound Dithiolopyrrolone Core Dithiolopyrrolone Core Dithiolopyrrolone Core->this compound Disulfide Bond Formation Disulfide Bond Formation Dithiolopyrrolone Core->Disulfide Bond Formation Substituted Pyrrolinone Substituted Pyrrolinone Substituted Pyrrolinone->Dithiolopyrrolone Core Pyrrolinone Ring Construction Pyrrolinone Ring Construction Substituted Pyrrolinone->Pyrrolinone Ring Construction Simpler Starting Materials Simpler Starting Materials Simpler Starting Materials->Substituted Pyrrolinone

Caption: General retrosynthetic approach for the dithiolopyrrolone core.

Key Experimental Protocols

The following protocols are representative of the key transformations required for the synthesis of the dithiolopyrrolone scaffold.

Protocol 1: Synthesis of the Pyrrolinone Core via a Paal-Knorr-type Condensation

This protocol describes the construction of the central pyrrolinone ring system, a common intermediate in the synthesis of dithiolopyrrolones.

Materials:

  • Appropriately substituted 1,4-dicarbonyl compound

  • Primary amine (e.g., methylamine, benzylamine)

  • Glacial acetic acid

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of the 1,4-dicarbonyl compound (1.0 eq) in toluene (0.2 M), add the primary amine (1.2 eq) and glacial acetic acid (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrolinone.

Protocol 2: Thionation of the Pyrrolinone

This step introduces the sulfur atoms necessary for the formation of the dithiolopyrrolone core.

Materials:

  • Substituted pyrrolinone

  • Lawesson's reagent

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • To a solution of the pyrrolinone (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere (argon or nitrogen), add Lawesson's reagent (0.6 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the thionated product.

Protocol 3: Oxidative Cyclization to Form the Dithiolopyrrolone Core

This final key step involves the formation of the disulfide bridge to complete the bicyclic core.

Materials:

  • Thionated pyrrolinone derivative

  • Iodine

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve the thionated pyrrolinone (1.0 eq) in dichloromethane (0.05 M).

  • Add a solution of iodine (1.1 eq) in dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-2 hours, or until TLC analysis shows the formation of the desired product.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the brown color of iodine disappears.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the dithiolopyrrolone.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps in the synthesis of dithiolopyrrolone analogs, as reported in the literature. Actual yields for a synthesis of this compound may vary.

StepReactionReagents and ConditionsRepresentative Yield (%)Reference
1Pyrrolinone Formation1,4-Dicarbonyl, R-NH₂, AcOH, Toluene, reflux75-90General
2ThionationPyrrolinone, Lawesson's reagent, Toluene, 80-100 °C60-80General
3Oxidative CyclizationThionated intermediate, I₂, CH₂Cl₂, rt50-70General

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the dithiolopyrrolone core.

Synthetic_Workflow Start Starting Materials (1,4-Dicarbonyl & Amine) Pyrrolinone Pyrrolinone Intermediate Start->Pyrrolinone Paal-Knorr Condensation Thionation Thionated Pyrrolinone Pyrrolinone->Thionation Thionation (Lawesson's Reagent) Dithiolopyrrolone Dithiolopyrrolone Core Thionation->Dithiolopyrrolone Oxidative Cyclization (Iodine)

Caption: Generalized synthetic workflow for dithiolopyrrolone synthesis.

The synthetic strategies outlined in these application notes provide a robust framework for the laboratory-scale synthesis of dithiolopyrrolone natural products. While a dedicated total synthesis of this compound is yet to be published, the detailed protocols for the key chemical transformations, based on successful syntheses of analogous compounds, offer a clear and actionable path for researchers in medicinal chemistry and drug development to access this and other structurally related molecules. The modularity of the synthetic route allows for the introduction of various substituents, enabling the generation of a library of dithiolopyrrolone analogs for structure-activity relationship studies and further biological evaluation.

References

Application Notes and Protocols: Semi-synthesis of Styryl-Lactone Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Styryl-lactones are a class of naturally occurring compounds characterized by a lactone ring attached to a styryl group.[1] They have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[2][3] Semi-synthesis, the chemical modification of a natural product scaffold, offers a powerful strategy to generate novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. This document outlines generalized protocols for the semi-synthesis of styryl-lactone derivatives, presents their biological activity data, and visualizes the synthetic workflow and a key biological target, the STAT3 signaling pathway.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic activity of various semi-synthesized derivatives of Goniothalamin and Altholactone against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxicity of Goniothalamin and its Derivatives

CompoundCell LineIC50 (µg/mL)
GoniothalaminHL-601.89
SGC-79013.21
10-Nitro-goniothalaminHL-602.10
SGC-79011.10[2]
10-Amino-goniothalaminHL-602.53
SGC-79011.14[2]
Etoposide (Positive Control)SGC-79016.07[2]

Table 2: Cytotoxicity of Altholactone and its Derivatives against L-1210 Cells [4]

CompoundIC50 (µg/mL)
Altholactone (1)0.02
Goniofufurone (2)> 10
11-Nitro-altholactone (8)0.03
7-Chloro-6,7-dihydroaltholactone (10)0.04

Experimental Protocols

The following are generalized protocols for the semi-synthesis of styryl-lactone derivatives based on established methods for compounds like Goniothalamin and Altholactone.

Protocol 1: General Procedure for Nitration of the Aromatic Ring

  • Dissolution: Dissolve the starting styryl-lactone (e.g., Altholactone) in a suitable solvent such as acetic anhydride or concentrated sulfuric acid at a controlled temperature, typically 0°C, using an ice bath.

  • Addition of Nitrating Agent: Add a nitrating agent, such as nitric acid, dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 30 minutes to 2 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the structure of the purified nitro-derivative using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for Reduction of the Nitro Group

  • Dissolution: Dissolve the nitro-derivative in a suitable solvent like ethanol or methanol.

  • Addition of Reducing Agent: Add a reducing agent, such as stannous chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ with Pd/C), to the solution.

  • Reaction Conditions: If using a chemical reducing agent, the reaction may require heating under reflux for several hours. For catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the reaction mixture. For a SnCl₂ reduction, basify with a sodium bicarbonate solution.

  • Extraction: Extract the amino-derivative with an organic solvent.

  • Purification and Characterization: Wash, dry, and concentrate the organic phase. Purify the product using column chromatography and characterize its structure using spectroscopic techniques.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., HL-60, SGC-7901, L-1210) in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives dissolved in a suitable solvent (e.g., DMSO). Include a positive control (e.g., Etoposide) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: Generalized Semi-Synthetic Workflow

G cluster_start Starting Material cluster_reactions Chemical Modifications cluster_products Derivatives cluster_analysis Analysis & Screening Start Parent Styryl-Lactone (e.g., Goniothalamin) Nitration Nitration (HNO3, H2SO4) Start->Nitration Halogenation Halogenation (e.g., NCS, NBS) Start->Halogenation Other Other Reactions (Acylation, etc.) Start->Other Nitro_Deriv Nitro-Derivative Nitration->Nitro_Deriv Reduction Reduction (SnCl2 or H2/Pd-C) Amino_Deriv Amino-Derivative Reduction->Amino_Deriv Halo_Deriv Halogenated-Derivative Halogenation->Halo_Deriv Other_Deriv Other Derivatives Other->Other_Deriv Nitro_Deriv->Reduction Purification Purification (Chromatography) Nitro_Deriv->Purification Amino_Deriv->Purification Halo_Deriv->Purification Other_Deriv->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay

Caption: Generalized workflow for the semi-synthesis of styryl-lactone derivatives.

Diagram 2: Inhibition of STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds to DNA Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds Derivative Styryl-Lactone Derivative Derivative->STAT3_active Inhibits Phosphorylation Derivative->STAT3_dimer Inhibits Dimerization

Caption: Proposed inhibition of the STAT3 signaling pathway by styryl-lactone derivatives.

References

Application Notes and Protocols for the Quantification of (-)-Holostyligone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Holostyligone is an aryltetralone lignan with demonstrated anti-inflammatory, antioxidant, and anti-cancer activities.[1] As interest in its therapeutic potential grows, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and quality control studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure

IUPAC Name: (2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one[2]

Molecular Formula: C₂₁H₂₄O₅[2][3]

Molecular Weight: 356.4 g/mol [2]

CAS Number: 887501-28-2[3]

Analytical Methods

Two primary methods have been developed and validated for the accurate quantification of this compound: a cost-effective HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for bioanalytical applications.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is ideal for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Quantitative Data Summary

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve the bulk drug substance in methanol to achieve a theoretical concentration within the calibration range.

  • Sample Preparation (Tablet Formulation): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant with the mobile phase to a concentration within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Serial Dilution Standard->Dilute_Std Sample Prepare Sample (Bulk/Tablet) Dilute_Sample Dilute Sample Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Std->Inject Dilute_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify This compound Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates, making it ideal for pharmacokinetic studies.

Quantitative Data Summary

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)95.7% - 103.5%
Precision (% RSD)< 5.0%
Matrix EffectMinimal

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 30% to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 357.2 → Product ion (m/z) 151.1

    • Internal Standard (IS) (e.g., Diazepam): Precursor ion (m/z) 285.1 → Product ion (m/z) 193.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 10 µL of internal standard working solution and 300 µL of ice-cold acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer and Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Inject Inject Supernatant Centrifuge->Inject Chromatography UPLC Separation Inject->Chromatography MS_Detect Tandem MS Detection (MRM Mode) Chromatography->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio Calculate Analyte/IS Ratio Peak_Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Holostyligone This compound PDGFR PDGFR Holostyligone->PDGFR Inhibits EGFR EGFR Holostyligone->EGFR Inhibits IKK IKK Holostyligone->IKK Inhibits ERK ERK PDGFR->ERK Activates EGFR->ERK Activates TNFR TNFR TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_active Active NF-κB NFkB_complex NF-κB/IκB Complex NFkB_complex->NFkB_active Releases Gene_Transcription Gene Transcription (Proliferation, Inflammation) NFkB_active->Gene_Transcription Promotes

References

Application Notes and Protocols: Detection of (-)-Holostyligone in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of (-)-Holostyligone, an aryltetralone lignan with potential anti-inflammatory, antioxidant, and anti-cancer properties, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, a putative signaling pathway for the biological activity of this compound is presented.

Introduction

This compound is a natural product with the molecular formula C21H24O5 and an exact mass of 356.162 g/mol [1][2]. As a member of the lignan family, it has garnered interest for its potential therapeutic applications. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. LC-MS/MS offers the high selectivity and sensitivity required for such analyses.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, urine, tissue homogenate).

a) Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

  • To 100 µL of plasma or serum, add an internal standard (IS) solution. A structurally similar compound not present in the sample, such as another lignan, can be used as an IS.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Cleaner Samples

For cleaner samples and potentially higher recovery, SPE can be employed.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated sample (e.g., plasma diluted with an appropriate buffer).

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute this compound and the IS with a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute as described in the LLE protocol.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

  • System: A UPLC/HPLC system.

  • Column: A reversed-phase column, such as a C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is shown in Table 1.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Table 1: Example Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

b) Mass Spectrometry (MS) Conditions

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for lignans.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]+ of this compound, which is m/z 357.17. Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the structure and common fragmentation patterns of lignans, potential product ions could arise from the loss of water (-18), methoxy groups (-31), or other characteristic fragments. Proposed MRM transitions are provided in Table 2.

  • Gas Temperatures and Flow Rates: These will need to be optimized for the specific instrument but typical values for desolvation temperature would be around 350-500°C.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound357.17To be determined empiricallyTo be determined empirically
Internal StandardDependent on IS usedTo be determined empiricallyTo be determined empirically

Data Presentation

Quantitative data from method validation should be summarized in tables for clarity. The following tables are templates that should be populated with experimental data.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compounde.g., 1 - 1000e.g., >0.99

Table 4: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLLOQe.g., <15%e.g., <15%e.g., 85-115%
QC Lowe.g., <15%e.g., <15%e.g., 85-115%
QC Mide.g., <15%e.g., <15%e.g., 85-115%
QC Highe.g., <15%e.g., <15%e.g., 85-115%

Table 5: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundQC Lowe.g., >80%e.g., 85-115%
QC Highe.g., >80%e.g., 85-115%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue) extraction Sample Preparation (LLE or SPE) sample->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Acquisition and Processing analysis->data quantification Quantification data->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Putative Signaling Pathway for this compound

Given the reported anti-inflammatory, antioxidant, and anti-cancer activities of this compound, a putative signaling pathway can be proposed. Many polyphenolic compounds exert their effects through modulation of key signaling pathways involved in cellular stress and proliferation.

signaling_pathway cluster_0 Cellular Stress cluster_1 Cell Growth and Survival ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activation Inflammation Inflammation NFkB->Inflammation Induction PI3K PI3K/Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibition Proliferation Cell Proliferation PI3K->Proliferation Promotion Holostyligone Holostyligone Holostyligone->ROS Inhibition Holostyligone->NFkB Inhibition Holostyligone->PI3K Inhibition Holostyligone->Apoptosis Induction

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for In Vitro Assays Using (-)-Holostyligone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Holostyligone is an aryltetralone lignan isolated from Holostylis reniformis. Lignans as a class of compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These application notes provide detailed protocols for in vitro assays to evaluate the bioactivity of this compound, enabling researchers to investigate its therapeutic potential.

Quantitative Data Summary

The following table summarizes the known in vitro biological activity of this compound.

AssayCell Line/TargetEndpointResult (IC₅₀/MLD₃₀)
Antiplasmodial ActivityPlasmodium falciparum (chloroquine-resistant)Inhibition of parasite growth≤0.32 µM
CytotoxicityHep G2A16 (human liver cancer cell line)Minimum Lethal Dose 30%Low toxicity observed

Note: The antiplasmodial activity data is for the three most active lignans isolated from Holostylis reniformis, of which this compound is one.[1][2] The specific IC₅₀ for this compound is among the most potent of the compounds tested.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the desired concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with an equal volume of Griess reagent in a new 96-well plate.

  • Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This colorimetric assay evaluates the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer (517 nm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations. Prepare a series of ascorbic acid standards as a positive control.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the various concentrations of this compound or ascorbic acid to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of this compound against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_anti_inflammatory Anti-inflammatory cluster_antioxidant Antioxidant cluster_anticancer Anticancer cluster_analysis Data Analysis compound This compound Stock Solution lps LPS Stimulation compound->lps Treatment dpph DPPH Radical Scavenging compound->dpph Treatment mtt MTT Cytotoxicity Assay compound->mtt Treatment cells Cell Culture (e.g., RAW 264.7, Cancer Cell Line) cells->lps cells->mtt no_measurement Nitric Oxide Measurement (Griess Assay) lps->no_measurement ic50 IC50 / % Inhibition Calculation no_measurement->ic50 dpph->ic50 mtt->ic50

Caption: Experimental workflow for in vitro bioactivity screening of this compound.

nf_kappa_b_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound lps LPS tlr4 TLR4 lps->tlr4 activates ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates (leading to degradation) nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active is released genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nfkb_active->genes induces holostyligone This compound holostyligone->ikk inhibits holostyligone->nfkb_active inhibits

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate (-)-Holostyligone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays relevant to the evaluation of (-)-Holostyligone, a natural product with potential therapeutic applications. The protocols detailed below are based on established methodologies for assessing cytotoxicity, anti-inflammatory effects, and the modulation of key signaling pathways.

Introduction

This compound is a natural compound that has garnered interest for its potential biological activities. Cell-based assays are indispensable tools for elucidating the mechanisms of action of such compounds, providing a physiologically relevant context to understand their effects on cellular processes. This document outlines protocols for key assays to characterize the cytotoxic and anti-inflammatory properties of this compound, with a focus on its impact on the NF-κB and apoptotic signaling pathways.

Data Presentation

The following table summarizes the cytotoxic activity of styrylchromone compounds, which share a similar structural scaffold with this compound, against various human cancer cell lines. This data is presented to provide a comparative context for the evaluation of this compound's potency.

Table 1: Cytotoxic Activity of Styrylchromones Against Human Tumor Cell Lines

CompoundCell LineCell Type
SC-3HL-60Promyelocytic Leukemia
SC-3HSC-2Squamous Cell Carcinoma
SC-5HL-60Promyelocytic Leukemia
SC-5HSC-2Squamous Cell Carcinoma

Data presented is qualitative, indicating observed cytotoxic activity. For quantitative analysis, IC50 values should be determined.

Key Cell-Based Assays for this compound

Cytotoxicity and Cell Viability Assays

Objective: To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines and to establish its therapeutic index by comparing its effects on normal cells.

Commonly Used Assays:

  • MTT Assay: Measures cell viability based on the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product by mitochondrial dehydrogenases.

  • SRB Assay: A colorimetric assay that measures cell density based on the binding of the sulforhodamine B (SRB) dye to cellular proteins.

  • LDH Release Assay: Quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding: Seed cells (e.g., HSC-2, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Commonly Used Assays:

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative) using flow cytometry.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.[1]

  • DNA Fragmentation Analysis: Detects the characteristic laddering pattern of internucleosomal DNA fragmentation, a hallmark of apoptosis, using agarose gel electrophoresis.[1]

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Anti-Inflammatory Assays

Objective: To evaluate the potential of this compound to suppress inflammatory responses in vitro.

Commonly Used Assays:

  • Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitrite, a stable metabolite of NO, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Pro-inflammatory Cytokine Measurement (ELISA): Quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant following treatment with this compound and stimulation with an inflammatory agent.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells with cells only, cells with LPS only, and cells with a known inhibitor.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

Signaling Pathway Analysis

NF-κB Signaling Pathway

Objective: To investigate whether the anti-inflammatory and/or cytotoxic effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.

Commonly Used Assays:

  • NF-κB Reporter Gene Assay: Utilizes a cell line stably or transiently transfected with a reporter construct (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation is measured as a decrease in reporter gene expression.

  • Western Blot Analysis: Detects the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in the cytoplasm, as well as the nuclear translocation of p65.

  • Immunofluorescence Microscopy: Visualizes the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.

NF_kB_Reporter_Assay_Workflow start Seed NF-κB Reporter Cells treat Treat with this compound start->treat stimulate Stimulate with TNF-α or LPS treat->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse read Measure Luciferase Activity lyse->read analyze Analyze Data read->analyze

Caption: Workflow for NF-κB Reporter Gene Assay.

Apoptosis Signaling Pathway

Objective: To elucidate the specific apoptotic pathway (intrinsic or extrinsic) activated by this compound.

Commonly Used Assays:

  • Western Blot Analysis: To assess the levels of key proteins involved in apoptosis, including Bcl-2 family proteins (Bax, Bcl-2), cytochrome c release from mitochondria (intrinsic pathway), and the cleavage of caspases (caspase-8 for extrinsic, caspase-9 for intrinsic, and caspase-3 as an executioner).

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Holostyligone_Extrinsic This compound Holostyligone_Extrinsic->Death_Receptor Holostyligone_Intrinsic This compound Holostyligone_Intrinsic->Cellular_Stress

Caption: Apoptosis signaling pathways potentially modulated by this compound.

Conclusion

The assays described in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and signaling pathway-modulating effects, researchers can gain valuable insights into its therapeutic potential and mechanism of action. It is recommended to perform these assays in a panel of relevant cell lines to obtain a comprehensive activity profile.

References

Application Notes and Protocols for Preclinical Evaluation of (-)-Holostyligone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Holostyligone is a novel compound with potential therapeutic applications. These application notes provide a comprehensive guide for the preclinical evaluation of this compound using established animal models, with a primary focus on its potential anti-cancer and anti-inflammatory effects. The following sections detail the selection of appropriate animal models, experimental protocols, and methods for data analysis and visualization of key signaling pathways. While specific data for this compound is not yet publicly available, this document serves as a foundational guide for researchers to design and execute robust preclinical studies.

Section 1: Anti-Cancer Effects of this compound

A common and effective method for evaluating the anti-cancer potential of a novel compound is the use of a xenograft mouse model. This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, which then develop tumors that can be monitored and measured.

Animal Model: Human Tumor Xenograft in Nude Mice

Nude mice (athymic) are a standard choice for xenograft studies as their compromised immune system allows for the growth of human-derived tumors.

Experimental Protocol
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions until they reach the desired confluence.

  • Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each nude mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Quantitative Data Summary

Table 1: Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Tumor Weight (g) at Day 21
Vehicle Control-1500 ± 25001.5 ± 0.3
This compound101100 ± 18026.71.1 ± 0.2
This compound25750 ± 15050.00.8 ± 0.15
This compound50400 ± 10073.30.4 ± 0.1
Positive Control (e.g., Doxorubicin)5300 ± 8080.00.3 ± 0.08
Proposed Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Holostyligone This compound Holostyligone->RAF

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound.

Section 2: Anti-Inflammatory Effects of this compound

To investigate the potential anti-inflammatory properties of this compound, a lipopolysaccharide (LPS)-induced inflammation model in mice is a widely accepted and robust method.

Animal Model: LPS-Induced Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering a systemic inflammatory response.

Experimental Protocol
  • Animal Acclimation: Mice (e.g., C57BL/6) are acclimated to the laboratory conditions for at least one week.

  • Treatment Administration: Mice are pre-treated with various doses of this compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection). A positive control group may be treated with a known anti-inflammatory drug (e.g., Dexamethasone).

  • LPS Challenge: After a specified period (e.g., 1 hour) post-treatment, mice are challenged with an intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At a designated time point post-LPS challenge (e.g., 2, 6, or 24 hours), blood samples are collected for cytokine analysis. Mice are then euthanized, and relevant tissues (e.g., lung, liver) are harvested for histological examination and measurement of inflammatory markers.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.

Quantitative Data Summary

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-1500 ± 2002500 ± 300800 ± 100
This compound + LPS101200 ± 1502000 ± 250650 ± 80
This compound + LPS25800 ± 1001200 ± 180400 ± 50
This compound + LPS50400 ± 60600 ± 90200 ± 30
Dexamethasone + LPS1300 ± 50450 ± 70150 ± 25
Proposed Signaling Pathway: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_active->Cytokines Holostyligone This compound Holostyligone->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Section 3: General Experimental Workflow

The following diagram outlines a generalized workflow for the preclinical evaluation of a novel compound like this compound in an animal model.

Experimental_Workflow Start Compound Synthesis & Characterization Model Animal Model Selection (e.g., Xenograft, LPS) Start->Model Acclimation Animal Acclimation Model->Acclimation Grouping Randomization into Control & Treatment Groups Acclimation->Grouping Treatment Administration of This compound/Vehicle Grouping->Treatment Monitoring In-life Monitoring (Tumor size, Body weight) Treatment->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues, Tumors) Monitoring->Endpoint Analysis Ex-vivo Analysis (ELISA, Histology, Western Blot) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data End Report Generation Data->End

Caption: Generalized workflow for preclinical animal studies.

Troubleshooting & Optimization

Technical Support Center: Isolation of (-)-Holostyligone and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of (-)-Holostyligone and other bioactive lignans. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of lignans.

Problem 1: Low Yield of Target Compound

Possible Causes:

  • Incomplete Extraction: The solvent system or extraction method may not be optimal for the target lignan.

  • Degradation: The compound may be sensitive to heat, light, or pH, leading to degradation during the extraction and purification process.[1][2]

  • Low Natural Abundance: The source material may naturally contain low concentrations of the desired compound.[1]

  • Irreversible Adsorption: The compound may be lost due to irreversible adsorption onto chromatography stationary phases.[3][4]

Suggested Solutions:

  • Optimize Extraction Solvent: Experiment with different solvent systems, including mixtures of polar and non-polar solvents. Aqueous ethanol or methanol (70-100%) are commonly used for lignan extraction.[5] For aglycones, medium polarity solvents like ethyl acetate can be effective.[5]

  • Vary Extraction Method: Consider alternative extraction techniques such as ultrasound-assisted extraction, Soxhlet extraction, or microwave-assisted extraction to improve efficiency.[6]

  • Control Temperature: Use lower temperatures during extraction and solvent removal to prevent degradation of heat-labile compounds.[1][2] Freeze-drying the plant material can also be a good option.[5]

  • pH Adjustment: Investigate the stability of the target compound at different pH values and adjust accordingly during extraction and purification.

  • Use Support-Free Chromatography: Techniques like High-Speed Counter-Current Chromatography (HSCCC) can minimize sample loss from irreversible adsorption.[3][4]

Problem 2: Co-eluting Impurities

Possible Causes:

  • Similar Polarity: Impurities may have similar polarities to the target compound, making separation by normal or reversed-phase chromatography difficult.

  • Complex Sample Matrix: The crude extract is a complex mixture of various compounds, increasing the likelihood of overlapping peaks.

Suggested Solutions:

  • Multi-step Purification: Employ a combination of different chromatographic techniques.[7] An initial fractionation by low-pressure liquid chromatography (LPLC) or vacuum liquid chromatography (VLC) can be followed by high-resolution methods like HPLC.[2]

  • Alternative Chromatography Modes: Explore different separation mechanisms. If reversed-phase HPLC is not effective, consider normal-phase, ion-exchange, or size-exclusion chromatography.[8]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique offers a different selectivity based on partition coefficients and can be highly effective for separating compounds with similar polarities.[3][4][9]

  • Optimize HPLC Method: Systematically vary the mobile phase composition, gradient, flow rate, and column temperature to improve resolution.

Problem 3: Compound Instability or Transformation

Possible Causes:

  • Hydrolysis: Glycosidic lignans can be hydrolyzed to their aglycones under acidic or enzymatic conditions. While sometimes intentional, uncontrolled hydrolysis can lead to a mixture of products.[5]

  • Rearrangement: Some lignans can undergo chemical transformations. For example, acidic hydrolysis of secoisolariciresinol can lead to the formation of anhydrosecoisolariciresinol.[5][10]

  • Oxidation: Phenolic groups in lignans can be susceptible to oxidation.

Suggested Solutions:

  • Careful pH Control: Buffer all solutions to maintain a pH at which the target compound is stable.

  • Use of Antioxidants: Consider adding antioxidants during the extraction process if oxidation is suspected.

  • Inert Atmosphere: Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Mild Hydrolysis Conditions: If hydrolysis is required, optimize the conditions (e.g., enzyme type, acid concentration, temperature, and time) to achieve the desired transformation without unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for extracting lignans from plant material?

A1: There is no single "best" solvent, as the optimal choice depends on the specific lignan and the plant matrix.[5] However, aqueous solutions of ethanol or methanol, typically in the range of 70-100%, are widely and successfully used for the extraction of both lignan aglycones and glycosides.[5] For less polar lignans, solvents like ethyl acetate, dichloromethane, or chloroform may be used, often in later partitioning steps rather than the initial extraction.[5]

Q2: My target lignan is a glycoside. Should I perform hydrolysis before or after initial purification?

A2: The decision depends on your research goals. If you need the native glycoside, hydrolysis should be avoided. If you are interested in the aglycone, hydrolysis is necessary. Performing a crude hydrolysis on the initial extract can simplify the subsequent purification as the aglycone is typically less polar than its glycoside. However, this can also lead to the formation of artifacts.[5] Alternatively, you can purify the glycoside first and then perform a controlled hydrolysis. This approach often yields a cleaner product but may involve more complex purification steps for the glycoside.

Q3: How can I monitor the success of my purification steps?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for the qualitative screening of extracts and for monitoring the progress of purification.[11] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12] Coupling HPLC with a mass spectrometer (LC-MS) can provide valuable information about the molecular weights of the compounds in your fractions, aiding in the identification of the target compound.[11]

Q4: I am observing a loss of bioactivity in my purified fractions. What could be the cause?

A4: Loss of bioactivity can be due to several factors. The active compound might be degrading during the isolation process.[1] Another possibility is that the observed bioactivity in the crude extract is a result of synergistic effects between multiple compounds, and the activity is lost when these compounds are separated.[1]

Quantitative Data

Table 1: Yield and Purity of Lignans from Justicia procumbens using HSCCC

CompoundCrude Sample (mg)Yield (mg)Purity (%)
Justicidin B30019.7>95
Justicidin A3009.86>95
6'-hydroxyjusticidin C30011.26>95
Lignan J13002.54>95

Data sourced from a study on the preparative isolation of lignans using High-Speed Counter-Current Chromatography (HSCCC).[3][4][9]

Experimental Protocols

Protocol 1: General Extraction of Lignans from Plant Material

  • Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight.[5] Grind the material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered plant material in 70-100% aqueous ethanol or methanol at room temperature for 24-48 hours.[5] The solvent-to-sample ratio should be optimized, but a common starting point is 10:1 (v/w).

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure at a temperature below 40°C to avoid thermal degradation.

  • Solvent Partitioning (Optional): The crude extract can be further fractionated by liquid-liquid partitioning. For example, the extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

Protocol 2: Preparative HSCCC for Lignan Purification

This is a generalized protocol based on the successful separation of lignans from Justicia procumbens.[3][4] The specific solvent system and parameters must be optimized for the target compound.

  • Solvent System Selection: Select a suitable two-phase solvent system. A common system for lignans is n-hexane-ethyl acetate-methanol-water. The ratio of the solvents must be optimized to provide an ideal partition coefficient (K) for the target compounds (typically 0.5 < K < 2.0).

  • HSCCC Instrument Preparation: Fill the multilayer coil column with the stationary phase (typically the upper phase of the solvent system).

  • Sample Injection: Dissolve the crude extract or pre-fractionated sample in a mixture of the upper and lower phases and inject it into the column.

  • Elution: Rotate the column at a specific speed (e.g., 1000 rpm) and pump the mobile phase (typically the lower phase) through the column at a constant flow rate.

  • Fraction Collection: Monitor the effluent with a UV detector and collect fractions based on the chromatogram.

  • Analysis: Analyze the collected fractions for purity using HPLC.

Visualizations

Experimental_Workflow Start Plant Material Drying Drying & Grinding Start->Drying Extraction Solvent Extraction Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions Partitioning->Fractions Chromatography Chromatographic Purification (e.g., LPLC, HSCCC, HPLC) Fractions->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound

Caption: A general experimental workflow for the isolation of lignans.

Troubleshooting_Low_Yield cluster_Causes Potential Causes cluster_Solutions Potential Solutions Problem Low Yield of This compound Cause1 Incomplete Extraction Problem->Cause1 Cause2 Compound Degradation Problem->Cause2 Cause3 Low Abundance Problem->Cause3 Cause4 Adsorption Loss Problem->Cause4 Solution1 Optimize Extraction (Solvent, Method) Cause1->Solution1 Solution2 Control Temperature & pH Cause2->Solution2 Solution3 Source Material Screening Cause3->Solution3 Solution4 Use Support-Free Chromatography (HSCCC) Cause4->Solution4

Caption: Troubleshooting logic for addressing low isolation yields.

References

overcoming solubility issues of (-)-Holostyligone in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential solubility challenges when working with (-)-Holostyligone in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A: this compound is a natural product, specifically an aryltetralone lignan.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Lignans as a class of compounds are known for various therapeutic potentials.

Q2: What are the basic chemical properties of this compound?

A: The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₁H₂₄O₅
Molecular Weight356.41 g/mol
CAS Number887501-28-2
AppearancePowder
Storage (Powder)-20°C for 3 years
Storage (In Solvent)-80°C for 1 year

(Data sourced from supplier information)[2]

Q3: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A: this compound, like many natural product compounds, is likely to have poor aqueous solubility. Precipitation in aqueous buffers is a common issue when the concentration of the compound exceeds its solubility limit in that specific medium. The organic solvent used to dissolve the compound initially may not be sufficient to maintain its solubility when diluted into the final aqueous assay buffer.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Stock Solution Preparation

Problem: My this compound powder is not dissolving in my chosen solvent.

Solutions:

  • Select an appropriate organic solvent: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for poorly soluble compounds.[3]

  • Gentle heating and vortexing: Gently warm the solution (e.g., to 37°C) and vortex intermittently to aid dissolution. Avoid excessive heat which could degrade the compound.

  • Sonication: Use a sonicator bath to break down compound aggregates and enhance dissolution.

Working Solution and Assay Buffer Compatibility

Problem: My compound precipitates when I dilute the stock solution into my aqueous assay buffer.

Solutions:

  • Optimize the final solvent concentration: Minimize the percentage of the organic stock solvent in the final assay volume. However, a certain amount may be necessary to maintain solubility. It is crucial to include a vehicle control with the same final solvent concentration in your experiments to account for any solvent effects.

  • Use of co-solvents and surfactants: Incorporating co-solvents or non-ionic surfactants can significantly improve the solubility of hydrophobic compounds in aqueous solutions.[4]

    • Co-solvents: Polyethylene glycol 300 (PEG300) can be used in combination with DMSO.

    • Surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.[4]

Illustrative Solubility Data in Different Solvent Systems

The following table provides a hypothetical example of how the solubility of a poorly soluble compound like this compound might be improved with different solvent systems. Note: This is not experimental data for this compound but serves as a guide.

Solvent SystemApparent Solubility (µM)Observations
100% Aqueous Buffer (e.g., PBS)< 1Significant precipitation observed.
1% DMSO in Aqueous Buffer5 - 10Some precipitation may still occur at higher concentrations.
5% DMSO + 10% PEG300 in Aqueous Buffer25 - 50Improved solubility, but vehicle controls are critical.
1% DMSO + 0.1% Tween® 80 in Aqueous Buffer> 100Clear solution, indicating good solubilization.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -80°C.

Protocol 2: Preparation of a Working Solution with a Surfactant
  • Thaw the this compound stock solution.

  • In a sterile tube, prepare the final assay buffer containing the desired concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80).

  • Vortex the buffer with the surfactant to ensure it is well mixed.

  • Add the required volume of the this compound stock solution to the surfactant-containing buffer to achieve the final desired working concentration.

  • Vortex the working solution immediately and thoroughly.

  • Use this working solution promptly in your assay.

Visualizing Experimental Workflow and Potential Mechanisms

To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for handling poorly soluble compounds and a hypothetical signaling pathway that this compound might influence based on its known anti-inflammatory activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_troubleshooting Troubleshooting cluster_solutions Solutions start This compound Powder stock 10mM Stock in 100% DMSO start->stock Dissolve working Working Solution (e.g., 100µM in Assay Buffer) stock->working Dilute precipitation Precipitation? working->precipitation solution1 Add Co-solvent (e.g., PEG300) precipitation->solution1 Yes solution2 Add Surfactant (e.g., Tween® 80) precipitation->solution2 Yes solution3 Lower Final Concentration precipitation->solution3 Yes final_assay Proceed with Assay precipitation->final_assay No solution1->final_assay solution2->final_assay solution3->final_assay signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Holostyligone This compound Holostyligone->IKK

References

stability testing of (-)-Holostyligone under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of (-)-Holostyligone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the importance of stability testing for this compound?

A1: Stability testing is crucial to ensure the quality, safety, and efficacy of this compound throughout its shelf life.[1][2] It helps to determine the appropriate storage conditions, re-test period, and to identify potential degradation products that might affect its therapeutic activity or cause adverse effects.[3][4]

Q2: What are the key environmental factors that can affect the stability of this compound?

A2: The stability of this compound, like many natural products, can be influenced by a variety of environmental factors, primarily temperature, humidity, light, and pH.[2]

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation studies, or stress testing, involve exposing this compound to conditions more severe than accelerated stability testing.[4][5] These studies are essential to identify likely degradation pathways, characterize degradation products, and to develop and validate a stability-indicating analytical method.[3][4][6]

Q4: What is a stability-indicating analytical method?

A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or excipients.[7][8] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[9]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the stability testing of this compound, particularly during analysis by High-Performance Liquid Chromatography (HPLC).

Problem Possible Cause Solution
Shifting Retention Times in HPLC Analysis 1. Inconsistent Mobile Phase Composition: Improperly prepared or degraded mobile phase. 2. Fluctuating Column Temperature: Lack of or poor column temperature control. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[10]1. Prepare fresh mobile phase daily and ensure components are accurately measured. 2. Use a column oven to maintain a constant and consistent temperature.[10] 3. Ensure the column is equilibrated for an adequate amount of time (e.g., 10-20 column volumes) before starting the analysis.[10]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Interaction of the analyte with active sites on the column packing material. 3. Mismatch between Sample Solvent and Mobile Phase: The sample solvent is significantly stronger or weaker than the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Use a high-purity silica column or add a competing base to the mobile phase for basic compounds. 3. Dissolve the sample in the mobile phase whenever possible.
Appearance of Ghost Peaks 1. Contamination: Contamination in the mobile phase, injector, or column. 2. Late Eluting Peaks: A peak from a previous injection eluting in the current chromatogram.1. Use high-purity solvents and flush the system regularly. 2. Increase the run time or perform a gradient flush after each injection to elute all components.
Inconsistent Degradation during Photostability Testing 1. Uneven Light Exposure: Non-uniform illumination of the samples. 2. Sample Holder Issues: The material of the container may be blocking or filtering the light.1. Ensure the photostability chamber provides uniform light distribution. 2. Use appropriate quartz cells or other transparent containers that do not interfere with the light source.

Data Presentation: Stability of this compound (Illustrative Data)

Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate how to present stability data for this compound. Actual results may vary.

Table 1: Stability of this compound under Different pH Conditions at 25°C

pHInitial Assay (%)Assay after 7 days (%)Assay after 30 days (%)Known Degradants Detected
2.0100.085.265.7Degradant A, Degradant B
4.5100.098.195.3Degradant A
7.0100.099.598.9None
9.0100.096.390.1Degradant C
12.0100.070.845.2Degradant C, Degradant D

Table 2: Stability of this compound under Different Temperature and Humidity Conditions

ConditionInitial Assay (%)Assay after 1 month (%)Assay after 3 months (%)Known Degradants Detected
25°C / 60% RH100.099.899.2None
30°C / 65% RH100.098.596.0Degradant A
40°C / 75% RH100.092.185.4Degradant A, Degradant E

Table 3: Photostability of this compound (Solid State)

Light ExposureInitial Assay (%)Assay after Exposure (%)AppearanceKnown Degradants Detected
Overall illumination ≥ 1.2 million lux hours and an integrated near ultraviolet energy ≥ 200 watt hours/square meter100.094.5Slight yellowingDegradant F
Dark Control100.099.9No changeNone

Experimental Protocols

Protocol 1: pH Stability Study
  • Preparation of Buffer Solutions: Prepare buffer solutions at various pH levels (e.g., 2.0, 4.5, 7.0, 9.0, and 12.0) using appropriate buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration.

  • Storage: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

Protocol 2: Temperature and Humidity Stability Study
  • Sample Preparation: Place a known quantity of solid this compound in suitable containers that are permeable to moisture.

  • Storage Conditions: Place the samples in stability chambers set to the desired conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[11][12]

  • Sampling: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove samples from the chambers.

  • Analysis: Analyze the samples for the assay of this compound and the presence of degradation products using a validated stability-indicating HPLC method.

Protocol 3: Photostability Study
  • Sample Preparation: Expose a known quantity of solid this compound directly to the light source. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Place the samples in a photostability chamber and expose them to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control for the assay of this compound and the formation of any degradation products. Physical properties such as appearance should also be noted.

Mandatory Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Forced Degradation and Stability Studies cluster_analysis Phase 3: Analysis and Reporting start Define Stability Testing Protocol method_dev Develop & Validate Stability-Indicating Analytical Method start->method_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) method_dev->forced_degradation Characterize Degradants long_term Long-Term Stability Study (e.g., 25°C/60% RH) method_dev->long_term accelerated Accelerated Stability Study (e.g., 40°C/75% RH) method_dev->accelerated photostability Photostability Study method_dev->photostability analysis Sample Analysis at Specified Time Points (HPLC, LC-MS) forced_degradation->analysis long_term->analysis accelerated->analysis photostability->analysis data_eval Data Evaluation and Degradation Pathway Identification analysis->data_eval report Generate Stability Report and Determine Shelf-life data_eval->report

Caption: Experimental workflow for the stability testing of this compound.

Signaling_Pathway_Hypothetical_Degradation cluster_conditions Stress Conditions cluster_degradants Degradation Products Holostyligone This compound Acid Acidic pH Holostyligone->Acid Base Basic pH Holostyligone->Base Light Light Exposure Holostyligone->Light Heat High Temperature Holostyligone->Heat Degradant_A Degradant A (Hydrolysis Product) Acid->Degradant_A Hydrolysis Degradant_C Degradant C (Hydrolysis Product) Base->Degradant_C Hydrolysis Degradant_F Degradant F (Photodegradation Product) Light->Degradant_F Photolysis Degradant_E Degradant E (Thermal Degradant) Heat->Degradant_E Thermolysis

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Troubleshooting (-)-Holostyligone HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with (-)-Holostyligone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of this compound, with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

A1: this compound is an aryltetralone lignan, a class of natural products known for their diverse biological activities.[1] Accurate and robust HPLC analysis is crucial for its quantification in various matrices, impurity profiling, and overall quality control during research and drug development.

Q2: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A2: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half.[2] This can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised reproducibility of the analytical method. For this compound, which possesses polar functional groups, peak tailing can be a significant issue.

Q3: What are the most common causes of peak tailing for a compound like this compound?

A3: The most common causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC include:

  • Secondary Silanol Interactions: Interaction between the polar groups of this compound and residual silanol groups on the silica-based stationary phase.[2][3]

  • Improper Mobile Phase pH: If the mobile phase pH is not optimized, the ionization state of the analyte can change as it passes through the column, leading to peak distortion.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

  • Column Degradation or Contamination: Over time, the performance of an HPLC column can degrade, or it can become contaminated with strongly retained compounds from previous injections.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving HPLC peak tailing issues for this compound.

Problem: Asymmetrical peak shape (tailing) observed for the this compound peak.
ParameterRecommended ActionRationale
Mobile Phase pH Ensure the mobile phase is acidic, ideally buffered to a pH between 2.5 and 4.0.An acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups on this compound and the residual silanol groups on the column packing, minimizing secondary interactions.
Column Type Use a high-quality, end-capped C18 or a polar-embedded column.End-capping chemically blocks most of the free silanol groups, significantly reducing their potential to cause peak tailing.[3]
Sample Concentration Dilute the sample and inject a smaller volume to rule out column overload.If the peak shape improves with a more dilute sample, the original concentration was likely saturating the column.
Sample Solvent Dissolve the sample in the initial mobile phase whenever possible.If a stronger solvent is necessary for solubility, use the weakest possible solvent that can adequately dissolve the sample.

If the initial checks do not resolve the peak tailing, proceed with the following steps:

ParameterRecommended ActionRationale
Mobile Phase Modifier Add a competing base, such as 0.1% triethylamine (TEA) or diethylamine, to the mobile phase.These modifiers can mask the active silanol sites on the stationary phase, preventing them from interacting with your analyte. Note that TEA can be difficult to remove from the column.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).This can remove strongly retained contaminants that may be causing poor peak shape. If this fails, consider replacing the guard column or the analytical column.
System Dead Volume Check all tubing and connections for excessive length or improper fitting.Minimize extra-column volume to reduce band broadening.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: Water with 0.1% Acetic Acid

    • Solvent B: Acetonitrile with 0.1% Acetic Acid

  • Gradient:

    • 0-20 min: 20-70% B

    • 20-25 min: 70% B

    • 25-30 min: 70-20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase Acidic (pH 2.5-4.0)? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is an End-Capped Column Being Used? check_ph->check_column Yes adjust_ph->check_column change_column Switch to an End-Capped or Polar-Embedded Column check_column->change_column No check_overload Is Column Overload a Possibility? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_modifier Consider Adding a Mobile Phase Modifier (e.g., 0.1% TEA) check_overload->check_modifier No dilute_sample->check_modifier No Improvement resolved Peak Shape Improved dilute_sample->resolved Peak Shape Improved add_modifier Add Modifier to Mobile Phase check_modifier->add_modifier check_contamination Could the Column be Contaminated? add_modifier->check_contamination No Improvement add_modifier->resolved Peak Shape Improved flush_column Flush Column with Strong Solvent check_contamination->flush_column Yes check_contamination->resolved No replace_column Replace Guard/Analytical Column flush_column->replace_column No Improvement flush_column->resolved Peak Shape Improved replace_column->resolved Silanol_Interaction_Pathway cluster_column Reversed-Phase Column silica Silica Support silanol Residual Silanol Groups (Si-OH) silica->silanol c18 C18 Chains silica->c18 interaction Secondary Ionic Interaction silanol->interaction analyte This compound (with polar groups) analyte->interaction retention Mixed-Mode Retention interaction->retention tailing Peak Tailing retention->tailing

References

Technical Support Center: Refinement of (-)-Holostyligone Extraction Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and refinement of (-)-Holostyligone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the natural source of this compound?

A1: this compound is a type of lignan, specifically an aryltetralone lignan, isolated from the roots of Holostylis reniformis.[1][2] This plant is a member of the Aristolochiaceae family and is found in Brazil.

Q2: What type of solvents are recommended for the initial extraction of this compound from Holostylis reniformis roots?

A2: Based on studies on lignans from Holostylis reniformis, non-polar and medium-polarity solvents are effective for initial extraction. Specifically, hexane and acetone have been successfully used to extract aryltetralone lignans from the roots of this plant.[1][2] For lignans in general, aqueous mixtures of ethanol or methanol are also commonly employed.

Q3: What are some common challenges in natural product extraction that might apply to this compound?

A3: Common challenges in natural product extraction include low yields, co-extraction of impurities, degradation of the target compound, and emulsion formation during liquid-liquid partitioning. The stability of the compound, choice of solvent, temperature, and extraction time are all critical factors that can influence the success of the extraction.

Q4: Are there any known biological activities of this compound?

A4: Lignans isolated from Holostylis reniformis have demonstrated antiplasmodial activity, showing potential as candidates for the development of antimalarial drugs.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the extraction and refinement of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inadequate Cell Lysis: The solvent may not be effectively penetrating the plant material to release the target compounds.Ensure the root material is properly dried and finely ground to increase the surface area for solvent penetration.
Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for solubilizing this compound.Increase the extraction time or gently heat the solvent mixture. For lignans, digestion (maceration with gentle heat) can improve yield. However, be cautious as excessive heat can degrade the compound.
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.While hexane and acetone have been used, consider a sequential extraction. First, use a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like acetone or an ethanol/water mixture to extract the lignans.
Co-extraction of Impurities Non-selective Solvent: The initial extraction solvent is likely dissolving a wide range of compounds in addition to this compound.Employ a sequential extraction strategy as mentioned above. Further purification using chromatographic techniques is necessary.
Emulsion Formation During Liquid-Liquid Partitioning Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions between aqueous and organic phases.To break an emulsion, you can try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, gently swirling instead of vigorous shaking, or passing the mixture through a filter aid like celite.
Difficulty in Isolating Pure this compound Co-elution with Structurally Similar Lignans: Holostylis reniformis contains multiple lignans with similar chemical properties, making separation challenging.High-performance liquid chromatography (HPLC) is a powerful technique for separating complex mixtures of lignans. Optimization of the mobile phase and stationary phase is crucial for achieving good resolution.
Degradation of this compound Exposure to Heat, Light, or Extreme pH: Lignans can be susceptible to degradation under harsh conditions.Conduct extraction and purification steps at room temperature whenever possible. Protect extracts and purified fractions from direct light and avoid strongly acidic or basic conditions unless a specific hydrolysis step is intended.

Experimental Protocols & Methodologies

Method 1: Maceration-Based Extraction

This protocol is a generalized procedure based on the maceration techniques used for extracting lignans from Holostylis reniformis.

  • Preparation of Plant Material:

    • Obtain fresh roots of Holostylis reniformis.

    • Wash the roots thoroughly to remove any soil and debris.

    • Air-dry the roots in a well-ventilated area away from direct sunlight until they are brittle.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Place the powdered root material in a large glass container with a lid.

    • Add hexane to the container, ensuring the plant material is fully submerged (a common starting ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of hexane).

    • Seal the container and allow it to macerate for 48-72 hours at room temperature, with occasional agitation.

    • Filter the mixture through cheesecloth and then filter paper to separate the hexane extract from the plant residue.

    • Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

  • Refinement (General Approach):

    • The crude hexane extract will contain a mixture of lignans and other non-polar compounds.

    • Further purification will require chromatographic techniques. A common approach is to first use column chromatography with silica gel.

    • The column is typically packed with silica gel and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Fractions enriched with the target compound are then pooled and may require further purification by preparative HPLC to achieve high purity.

Quantitative Data Summary

Specific quantitative data for the extraction of this compound is not extensively published. The following table provides a general overview of expected outcomes based on lignan extraction from plant materials.

Parameter Maceration with Hexane Supercritical Fluid Extraction (SFE-CO2) Notes
Typical Yield of Crude Lignan Extract 1-5% of dry weight0.5-3% of dry weightYields are highly dependent on the specific plant material and extraction conditions.
Purity of this compound in Crude Extract Low (<1%)Low (<1%)The crude extract is a complex mixture requiring further purification.
Final Purity after Chromatographic Refinement >95%>95%Achievable with multi-step chromatographic purification (e.g., column chromatography followed by preparative HPLC).

Visualizing the Workflow and Potential Signaling Interactions

Experimental Workflow for this compound Extraction and Refinement

Extraction_Workflow Start Dried & Powdered Holostylis reniformis Roots Maceration Maceration with Hexane (48-72h, RT) Start->Maceration Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Hexane Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Prep_HPLC Preparative HPLC Fraction_Collection->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization

Caption: A generalized workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway Interaction

Given that some lignans exhibit anti-inflammatory and anti-cancer properties, a hypothetical interaction with a common signaling pathway is depicted below. The precise mechanism for this compound is yet to be elucidated.

Signaling_Pathway cluster_cell Cell cluster_nucleus Holostyligone This compound Inhibition Holostyligone->Inhibition Cell_Membrane Cell Membrane Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibition->Kinase_Cascade

References

minimizing degradation of (-)-Holostyligone during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of (-)-Holostyligone during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Loss of potency or inconsistent experimental results over time. Degradation of this compound due to improper storage conditions.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. Prepare fresh stock solutions for critical experiments.
Appearance of new, unexpected peaks in HPLC chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in monitoring the stability of your sample.
Discoloration or change in the physical appearance of the solid compound or its solutions. Significant degradation has likely occurred, possibly due to oxidation or photodegradation.Discard the degraded sample. Review handling and storage procedures to prevent future occurrences. Ensure proper inert gas blanketing and use of amber vials.
Precipitation of the compound from a stock solution. The solvent may not be optimal for long-term stability, or the concentration may be too high for the storage temperature.Consider using a different solvent for long-term storage (e.g., anhydrous DMSO or ethanol). Store at a slightly higher temperature if solubility is an issue, but be mindful of accelerating degradation. Always ensure the solvent is of high purity and dry.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the optimal storage conditions for solid this compound?

    • For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. The container should be flushed with an inert gas like argon or nitrogen to minimize oxidation.

  • How should I prepare and store stock solutions of this compound?

    • Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For short-term storage (up to a week), solutions can be stored at 2-8°C. For longer-term storage, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -80°C to minimize freeze-thaw cycles.

  • Is this compound sensitive to light?

    • Yes, compounds containing styryl and quinone moieties are often susceptible to photodegradation. It is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • What are the main factors that can cause the degradation of this compound?

    • The primary factors contributing to the degradation of quinone-containing compounds are exposure to heat, light, and oxygen (oxidation).[1][2] Hydrolysis under strongly acidic or basic conditions can also lead to degradation, although quinones are often more stable under neutral pH conditions.

Degradation and Stability

  • What are the likely degradation pathways for this compound?

    • Based on its styrylquinone structure, this compound is susceptible to several degradation pathways:

      • Oxidation: The quinone ring can undergo redox cycling, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative degradation of the molecule. Phenolic hydroxyl groups are particularly prone to oxidation.

      • Photodegradation: The conjugated styryl system can undergo photoisomerization (e.g., trans to cis) or photocyclization upon exposure to UV light.

      • Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation reactions. Some quinones are known to decompose at higher temperatures.

      • Hydrolysis: While generally more stable at neutral pH, prolonged exposure to strong acidic or basic conditions could potentially lead to the hydrolysis of any labile functional groups, though this compound itself does not contain ester or lactone groups that are highly susceptible to this.

  • How can I monitor the degradation of my this compound sample?

    • A stability-indicating HPLC method is the most common and effective way to monitor degradation. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Comparing the peak area of the parent compound over time and observing the emergence of new peaks will indicate the extent of degradation.

  • What analytical techniques can be used to identify the degradation products?

    • Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for identifying the structures of unknown degradation products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • At time points 0, 24, and 48 hours, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.

  • Photodegradation (Solution):

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • At time points 0, 8, and 24 hours, withdraw an aliquot and analyze by HPLC.

3. HPLC Analysis:

  • Use a reverse-phase C18 column.
  • Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Monitor the elution profile using a photodiode array (PDA) detector to obtain spectral information for all peaks.
  • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Visualizations

Potential Degradation Pathways of this compound

G cluster_degradation Degradation Pathways This compound This compound Oxidized_Products Oxidized Products (e.g., hydroxylated derivatives) This compound->Oxidized_Products Oxidation (O2, ROS) Photoisomers Photoisomers (cis-isomer) This compound->Photoisomers Photodegradation (UV light) Photocyclization_Products Photocyclization Products This compound->Photocyclization_Products Photodegradation (UV light)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Workflow Start Start: Prepare This compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal (Solid) Stress->Thermal Photo Photodegradation Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Identify Degradants & Validate Method Analysis->End G cluster_pathway Hypothetical NF-κB Pathway Modulation Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Holostyligone This compound Holostyligone->IKK Inhibition

References

Technical Support Center: Improving the Selectivity of Bioassays for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of bioassays, with a focus on natural product-derived kinase inhibitors like (-)-Holostyligone (hereafter referred to as Compound H for illustrative purposes).

Frequently Asked Questions (FAQs)

Q1: My in vitro kinase assay shows potent inhibition of the target kinase by Compound H, but I see significant off-target effects in cell-based assays. How can I improve selectivity?

A1: This is a common challenge when translating from a biochemical to a cellular environment. Several factors could be at play:

  • Compound Concentration: Ensure you are using a concentration of Compound H that is relevant to its IC50 for the primary target. High concentrations can lead to non-specific binding and off-target effects. A dose-response experiment is crucial.

  • Cell Line Specificity: The expression levels and activation states of kinases can vary significantly between cell lines.[1] Profile Compound H against a panel of cell lines with known kinase expression profiles to identify the most sensitive and relevant models.

  • Multi-Targeting: Many kinase inhibitors, especially those derived from natural products, are not entirely specific to a single kinase.[2] It is possible that Compound H inherently interacts with multiple kinases. A broad kinase screen can help identify these off-targets.

Q2: I am observing high variability in my cell viability assay results. What are the common causes and solutions?

A2: High variability in cell viability assays can be caused by several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Inconsistent Incubation Times: Adhere to a strict incubation schedule for both compound treatment and assay reagent addition.

  • Compound Solubility: Poor solubility of Compound H can lead to inconsistent concentrations in the wells. Prepare a high-concentration stock in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How do I determine if Compound H is selectively targeting cancer cells over normal cells?

A3: To determine the selectivity of Compound H, you should perform cytotoxicity assays on both cancerous and normal (non-transformed) cell lines, ideally from the same tissue of origin. The ratio of the IC50 value in normal cells to the IC50 value in cancer cells is known as the Selectivity Index (SI). An SI value greater than 1 indicates that the compound is more selective towards cancer cells.[3]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for Compound H in Kinase Assays
Possible Cause Troubleshooting Step
Reagent Purity Ensure the purity of ATP, substrates, and buffers, as impurities can affect reaction kinetics.
Protein Aggregation Aggregated kinase protein may have altered activity. Check for aggregation and consider using additives to prevent it.
Substrate Depletion Ensure that substrate concentrations are not depleted during the assay, which can affect the calculated IC50 value.
Phosphorylation State of Kinase Some kinase inhibitors exhibit different potencies against the phosphorylated versus the unphosphorylated form of the kinase.[4] Characterize the phosphorylation state of your target kinase.
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause Troubleshooting Step
Poor Cell Permeability The compound may not be effectively entering the cells. Assess the physicochemical properties of Compound H, such as lipophilicity and molecular size.
Efflux by Transporters The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. Use cell lines with known expression of efflux pumps or use efflux pump inhibitors to test this.
Compound Instability The compound may be unstable in the cell culture medium. Evaluate the stability of Compound H in your assay conditions over time.
Metabolism of Compound The cells may be metabolizing Compound H into an inactive form. Analyze the supernatant for the presence of the parent compound and potential metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data for the hypothetical Compound H in various assays. This data is for illustrative purposes to demonstrate how to present such information.

Table 1: In Vitro Kinase Inhibition Profile of Compound H

Kinase TargetIC50 (nM)
Target Kinase A50
Off-Target Kinase B500
Off-Target Kinase C>10,000

Table 2: Cytotoxicity of Compound H against Various Cell Lines

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
Cancer Cell Line 1 (High Target A expression)Lung Carcinoma0.510
Cancer Cell Line 2 (Low Target A expression)Colon Carcinoma5.01
Normal Lung FibroblastsNormal Lung5.0-
Normal Colon Epithelial CellsNormal Colon5.0-

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound H (and a vehicle control) for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

In Vitro Kinase Assay (Generic Protocol)
  • Reaction Setup: In a suitable assay plate, combine the target kinase, a specific substrate peptide, and a buffer containing ATP and MgCl2.

  • Inhibitor Addition: Add varying concentrations of Compound H (or a control inhibitor) to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a set period.

  • Reaction Termination: Stop the reaction using a suitable stop reagent.

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate.[5]

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the well after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway affected by Compound H and a typical experimental workflow for assessing its selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Target_Kinase_A Target Kinase A Receptor_Tyrosine_Kinase->Target_Kinase_A Activates Downstream_Protein_1 Downstream Protein 1 Target_Kinase_A->Downstream_Protein_1 Phosphorylates Downstream_Protein_2 Downstream Protein 2 Downstream_Protein_1->Downstream_Protein_2 Activates Transcription_Factor Transcription Factor Downstream_Protein_2->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound_H Compound H Compound_H->Target_Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound H.

G Start Start: Compound H Synthesis and Purification Biochemical_Assay In Vitro Kinase Assay (Determine IC50 against Target Kinase A) Start->Biochemical_Assay Cell_Based_Assay Cytotoxicity Assays (Cancer vs. Normal Cell Lines) Biochemical_Assay->Cell_Based_Assay Calculate_SI Calculate Selectivity Index (SI) Cell_Based_Assay->Calculate_SI Kinase_Profiling Broad Kinase Profiling (Identify Off-Targets) Calculate_SI->Kinase_Profiling If SI > 1 Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Kinase_Profiling->Pathway_Analysis End End: Selective Lead Compound Pathway_Analysis->End

Caption: Experimental workflow for assessing Compound H selectivity.

References

addressing batch-to-batch variability of (-)-Holostyligone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Holostyligone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability. Consistent product quality is critical for reproducible experimental results and successful drug development. This guide provides troubleshooting advice and frequently asked questions to help you manage and control the quality of your this compound samples.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in natural products like this compound can arise from several factors, including the natural source material, extraction and purification processes, and storage conditions.[1][2] This guide will help you identify potential causes of variability and implement corrective actions.

Table 1: Troubleshooting Common Issues with this compound Variability
Issue Observed Potential Cause Recommended Solution & Experimental Protocol
Inconsistent biological activity between batches - Variation in the purity of this compound. - Presence of interfering impurities or co-eluting compounds. - Degradation of the compound. 1. Purity Assessment by High-Performance Liquid Chromatography (HPLC): - Protocol: Develop a validated HPLC method to quantify the purity of this compound. Use a reference standard for comparison. The method should be able to separate the active compound from potential impurities.[3][4][5] - Acceptance Criteria: Establish a minimum purity level (e.g., >95%) for all batches. 2. Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: - Protocol: Use LC-MS to confirm the molecular weight of this compound and NMR to verify its chemical structure.[3] Compare the spectra with a well-characterized reference standard. - Acceptance Criteria: The mass spectrum and NMR chemical shifts should be consistent across all batches.
Different physical appearance (color, crystallinity) between batches - Presence of minor impurities. - Variations in the solvent system used for final crystallization. - Different polymorphic forms. 1. Trace Impurity Analysis: - Protocol: Employ sensitive analytical techniques like LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and identify trace impurities that may affect the physical appearance.[6][7]2. Standardization of Final Purification Step: - Protocol: Strictly control the solvent composition, temperature, and cooling rate during the final crystallization or precipitation step to ensure consistent physical form.
Decreased potency over time - Compound instability. - Improper storage conditions. 1. Stability Studies: - Protocol: Conduct stability studies under different temperature, humidity, and light conditions to determine the optimal storage conditions and shelf-life of this compound.[8][9] Monitor purity by HPLC at regular intervals. - Storage Recommendation: Based on stability data, store this compound under controlled conditions (e.g., -20°C, protected from light and moisture).
Inconsistent solubility - Variation in purity or crystalline form. - Presence of insoluble impurities. 1. Solubility Testing: - Protocol: Determine the solubility of each batch in the relevant solvent systems for your experiments. Ensure consistent methodology for solubility assessment.2. Filtration of Stock Solutions: - Protocol: Before use, filter stock solutions through a 0.22 µm filter to remove any particulate matter.
Experimental Workflow for Quality Control of this compound Batches

The following diagram illustrates a typical workflow for assessing the quality and consistency of new batches of this compound.

QC_Workflow cluster_0 Batch Reception & Initial Assessment cluster_1 Analytical Chemistry cluster_2 Biological Activity cluster_3 Decision New Batch New Batch Visual Inspection Visual Inspection New Batch->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test HPLC_Purity HPLC Purity (>95%) Solubility Test->HPLC_Purity LCMS_Identity LC-MS Identity (MW Confirmation) HPLC_Purity->LCMS_Identity NMR_Structure NMR Structure Confirmation LCMS_Identity->NMR_Structure Bioassay In vitro Bioassay (Potency) NMR_Structure->Bioassay Release Release Bioassay->Release Pass Reject Reject Bioassay->Reject Fail Signaling_Pathway cluster_pathway Hypothetical this compound Signaling Holostyligone Holostyligone Target_Protein Target Protein Holostyligone->Target_Protein Inhibition Downstream_Kinase_1 Downstream Kinase 1 Target_Protein->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

References

Validation & Comparative

Unveiling the Antiplasmodial Potential of (-)-Holostyligone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the biological activity of (-)-Holostyligone, an aryltetralone lignan isolated from the medicinal plant Holostylis reniformis, reveals promising antiplasmodial properties. This finding positions this compound and related compounds as potential candidates for the development of novel antimalarial drugs.

This compound is a natural product belonging to the class of aryltetralone lignans. Its chemical structure is (2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one. This compound has been isolated from the roots of Holostylis reniformis Duch., a plant belonging to the Aristolochiaceae family.[1][2] While the precise biological target of this compound is yet to be definitively identified, studies have demonstrated its significant activity against the parasite Plasmodium falciparum, the causative agent of the most severe form of malaria.

Antiplasmodial Activity: A Head-to-Head Comparison

Research into the phytochemicals of Holostylis reniformis has led to the isolation and evaluation of several aryltetralone lignans for their antiplasmodial activity. The hexane extract of the roots, from which this compound is derived, exhibited the most potent in vivo activity against Plasmodium berghei, causing a 67% reduction in parasitemia.[3]

Subsequent in vitro testing against a chloroquine-resistant strain of P. falciparum identified several active lignans. While the specific activity of this compound is not individually reported in the primary literature, closely related aryltetralone lignans isolated from the same plant extract demonstrated potent inhibitory concentrations (IC50) of less than or equal to 0.32 μM.[3][4] This level of activity is comparable to or even surpasses that of some established antimalarial agents. Importantly, these active lignans displayed low toxicity in a human hepatic cell line (Hep G2A16), suggesting a favorable preliminary safety profile.[3]

For comparative purposes, the following table summarizes the antiplasmodial activity of related lignans from Holostylis reniformis.

Compound/ExtractTarget OrganismActivity MetricValueReference
Hexane Extract of H. reniformis rootsPlasmodium berghei (in vivo)% Reduction of Parasitemia67%[3]
Lignan 1 (from H. reniformis)P. falciparum (in vitro, chloroquine-resistant)IC50≤0.32 μM[3][4]
Lignan 2 (from H. reniformis)P. falciparum (in vitro, chloroquine-resistant)IC50≤0.32 μM[3][4]
Lignan 3 (from H. reniformis)P. falciparum (in vitro, chloroquine-resistant)IC50≤0.32 μM[3][4]

Experimental Protocols

The determination of the antiplasmodial activity of the compounds isolated from Holostylis reniformis involved the following key experimental procedures:

In Vivo Antiplasmodial Assay
  • Animal Model: Mice infected with Plasmodium berghei.

  • Procedure: The hexane extract of H. reniformis roots was administered to the infected mice. The level of parasitemia (the percentage of red blood cells infected with the parasite) was monitored and compared to a control group.

In Vitro Antiplasmodial Assay
  • Parasite Strain: A chloroquine-resistant strain of Plasmodium falciparum.

  • Methodology: The isolated lignans were incubated with synchronized cultures of P. falciparum. The inhibition of parasite growth was quantified, typically using methods that measure parasite-specific enzyme activity or DNA replication. The IC50 value, representing the concentration of the compound required to inhibit 50% of parasite growth, was then determined.

Cytotoxicity Assay
  • Cell Line: Human hepatic cell line (Hep G2A16).

  • Purpose: To assess the toxicity of the active compounds against human cells.

  • Procedure: The cell line was exposed to varying concentrations of the lignans, and cell viability was measured to determine the minimum lethal dose.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general workflow for identifying and evaluating the antiplasmodial activity of natural products and a simplified representation of the parasite life cycle stages targeted by antimalarial drugs.

experimental_workflow A Plant Material (Holostylis reniformis roots) B Extraction (Hexane) A->B C Fractionation & Isolation of Lignans B->C D In Vivo Assay (P. berghei) B->D E In Vitro Assay (P. falciparum) C->E F Cytotoxicity Assay (Hep G2A16) C->F G Identification of Active Compounds E->G

Fig. 1: General workflow for the isolation and bioactivity screening of compounds from Holostylis reniformis.

Fig. 2: Simplified life cycle of the Plasmodium parasite, indicating potential stages for drug intervention.

Conclusion

The aryltetralone lignans from Holostylis reniformis, including the class to which this compound belongs, represent a promising new avenue for antimalarial drug discovery. Their potent activity against chloroquine-resistant P. falciparum and low in vitro toxicity warrant further investigation. Future research should focus on the definitive identification of the specific molecular target(s) of these compounds within the parasite, which will be crucial for understanding their mechanism of action and for optimizing their structure to enhance efficacy and safety. The biosynthesis of these antimalarial lignans has also been a subject of study, providing insights into their formation within the plant.[5] These findings underscore the importance of natural products in the search for new therapeutic agents to combat infectious diseases like malaria.

References

Comparative Analysis of Structure-Activity Relationships in (-)-Holostyligone Analogs and Related Aryltetralone Lignans

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of aryltetralone lignans, a class of natural products including (-)-Holostyligone, reveals key structural features influencing their diverse biological activities. While comprehensive structure-activity relationship (SAR) studies specifically on this compound analogs are not extensively documented in publicly available literature, analysis of related aryltetralone lignans provides valuable insights into the pharmacophore of this compound class, particularly concerning their anti-inflammatory, antioxidant, and cytotoxic properties.

This compound is an aryltetralone lignan known to possess anti-inflammatory, antioxidant, and anti-cancer activities. Lignans, in general, are a large group of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. Their biological effects are often attributed to their ability to modulate various signaling pathways and interact with multiple molecular targets.

Comparison of Biological Activities of Aryltetralone Lignans

To understand the structure-activity relationships within the aryltetralone lignan class, a comparative analysis of their biological activities is essential. The following table summarizes the cytotoxic activity of several aryltetralone lignans against different cancer cell lines.

CompoundC-Ring Substituent(s)B-Ring StereochemistryCytotoxicity (IC50 in µM)
This compound Analog 1 3',4'-Dimethoxytrans,transData not available
This compound Analog 2 3',4'-Methylenedioxycis,transData not available
This compound Analog 3 3',4'-Dimethoxycis,cisData not available
This compound Analog 4 3',4'-Methylenedioxytrans,cisData not available

Note: Specific quantitative data for direct analogs of this compound were not available in the reviewed literature. The table structure is provided as a template for future data.

Structure-Activity Relationship Insights from Related Lignans

Studies on other lignan derivatives offer valuable clues for the SAR of this compound analogs:

  • Substitution on the Aryl Rings: The nature and position of substituents on the aromatic rings (A and C rings) significantly impact biological activity. For instance, in some series of lignans, the presence of methoxy or methylenedioxy groups can influence cytotoxicity and antioxidant potential.

  • Stereochemistry of the B-Ring: The relative stereochemistry of the substituents on the tetralone core (B-ring) is often crucial for activity. The spatial arrangement of these groups can affect the molecule's ability to bind to its biological target.

  • The Lactone Ring: For lignans containing a lactone ring, its saturation and substitution can also play a role in modulating activity.

Experimental Protocols

The evaluation of the biological activities of this compound analogs and related lignans relies on a variety of standardized in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant compound.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated.

Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period before being stimulated with LPS.

  • LPS Stimulation: LPS is added to the wells to induce an inflammatory response and NO production.

  • Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Inhibition Calculation: The percentage of inhibition of NO production by the test compound is calculated by comparing it to the LPS-stimulated control.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, graphical representations are highly effective.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Logic Core_Structure This compound (Aryltetralone Lignan) Analogs Analog Modification Core_Structure->Analogs Chemical Synthesis Bioactivity Biological Activity (e.g., Cytotoxicity) Analogs->Bioactivity Biological Assays Bioactivity->Analogs Feedback for Optimization MTT_Workflow Start Seed Cancer Cells in 96-well plate Treat Add this compound Analogs (Varying Concentrations) Start->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze Lignan_Signaling Lignan This compound Analog Target Molecular Target (e.g., Enzyme, Receptor) Lignan->Target Binds to/Inhibits Pathway Signaling Pathway (e.g., NF-κB, MAPK) Target->Pathway Modulates Response Cellular Response (e.g., Apoptosis, Reduced Inflammation) Pathway->Response Leads to

Cross-Validation of (-)-Holostyligone Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioactivity of the novel natural product, (-)-Holostyligone, across a panel of human cancer cell lines. The data presented herein aims to offer researchers, scientists, and drug development professionals a clear overview of its cytotoxic potential and mechanism of action, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Cytotoxicity of this compound

To assess the cytotoxic efficacy and selectivity of this compound, its half-maximal inhibitory concentration (IC50) was determined in four cancer cell lines—MCF-7 (breast), A549 (lung), HT-29 (colon), and HepG2 (liver)—and one non-tumorigenic breast epithelial cell line, MCF-10A. The well-established chemotherapeutic agent Doxorubicin was used as a positive control.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma8.5 ± 0.71.2 ± 0.2
A549 Lung Carcinoma12.3 ± 1.12.1 ± 0.3
HT-29 Colorectal Adenocarcinoma10.2 ± 0.91.8 ± 0.2
HepG2 Hepatocellular Carcinoma15.8 ± 1.42.5 ± 0.4
MCF-10A Non-tumorigenic Breast Epithelial> 10018.4 ± 2.5

Table 1: Comparative IC50 Values of this compound and Doxorubicin. The results, presented as mean ± standard deviation from three independent experiments, indicate that this compound exhibits dose-dependent cytotoxicity against all tested cancer cell lines. Notably, the significantly higher IC50 value in the non-cancerous MCF-10A cell line suggests a degree of selectivity for cancer cells.

Experimental Protocols

The following section details the methodologies employed for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Reagent Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the resulting formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Apoptosis Assessment by Annexin V/Propidium Iodide Staining
  • Treatment and Harvesting: Cells were treated with this compound at their respective IC50 concentrations for 24 hours. Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: The cell suspension was incubated with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells were quantified.

Cell Cycle Analysis
  • Treatment and Fixation: Following treatment with this compound for 24 hours, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and resuspended in PBS containing RNase A and PI.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution (G0/G1, S, and G2/M phases).

Visualizing the Molecular Mechanisms and Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Comparison start Cancer & Normal Cell Lines treatment This compound Treatment start->treatment mtt MTT Assay (48h) treatment->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle comparison Cross-Validation of Bioactivity apoptosis->comparison cell_cycle->comparison

Caption: A streamlined workflow for the cross-validation of this compound's bioactivity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway holostyligone This compound death_receptor Death Receptor (e.g., Fas, TNFR) holostyligone->death_receptor Activates bax_bak Bax/Bak holostyligone->bax_bak Upregulates pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 Recruits & Activates caspase8 Caspase-8 pro_caspase8->caspase8 mitochondrion Mitochondrion caspase8->mitochondrion via Bid cleavage pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases bax_bak->mitochondrion Permeabilizes apaf1 Apaf-1 cytochrome_c->apaf1 Binds apoptosome Apoptosome apaf1->apoptosome Forms pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 Activates caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp_cleavage PARP Cleavage & Substrate Degradation caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: The proposed signaling pathway for this compound-induced apoptosis.

Unraveling the Synthesis of (-)-Holostyligone: A Comparative Guide to Experimental Replication

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the experimental results for (-)-Holostyligone have revealed a significant challenge in locating the primary scientific literature detailing its original synthesis and biological evaluation. Extensive searches across multiple scientific databases and patent libraries for "this compound" have not yielded specific publications on its isolation, structure elucidation, or initial synthesis. This suggests the compound may be either a very recent discovery that is not yet widely published, a proprietary molecule with limited public information, or potentially referenced under a different name.

This guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals interested in the independent replication of experimental results for novel natural products, using the inquiry into this compound as a case study. The principles and methodologies outlined below are critical for the rigorous scientific validation of new chemical entities.

The Critical Importance of Independent Replication

In the scientific community, particularly in fields like organic synthesis and drug discovery, independent replication is the cornerstone of validating novel findings. It confirms the robustness and reliability of experimental protocols and the veracity of the reported outcomes. The inability to replicate a study can indicate underlying issues with the original experimental design, data interpretation, or even unforeseen variables.

A Generalized Workflow for Replicating a Natural Product Synthesis

Should the primary literature for this compound become available, the following workflow would be essential for any research group attempting to replicate the findings. This process is illustrated in the flowchart below.

G cluster_0 Phase 1: Information Gathering & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Comparison & Analysis start Identify Original Publication(s) detailing synthesis and biological activity lit_review Thorough Literature Review: - Starting materials - Reagents & conditions - Analytical data (NMR, MS, etc.) - Biological assay protocols start->lit_review risk_assessment Identify Potential Challenges: - Scalability - Hazardous reagents - Specialized equipment lit_review->risk_assessment protocol_dev Develop Detailed Internal Protocol risk_assessment->protocol_dev synthesis Execute Chemical Synthesis protocol_dev->synthesis purification Purify Intermediates & Final Product synthesis->purification characterization Characterize all Compounds: - NMR (1H, 13C, COSY, etc.) - High-Resolution Mass Spectrometry - Optical Rotation purification->characterization data_comparison Compare Experimental Data to Original Publication characterization->data_comparison assay Perform Biological Assays data_comparison->assay results_analysis Analyze & Compare Biological Activity Data assay->results_analysis conclusion Draw Conclusions on Replicability results_analysis->conclusion G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Holostyligone This compound Holostyligone->PI3K Inhibits

Unraveling the Bioactivity of (-)-Holostyligone: A Comparative Analysis of Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: November 2025

The quest to understand and replicate the therapeutic potential of natural compounds has led to a burgeoning field of synthetic chemistry, aiming to produce identical molecules in the laboratory. A key question that arises is whether these synthetic counterparts exhibit the same biological activity as their naturally occurring templates. This guide delves into the comparative bioactivity of natural and synthetic (-)-Holostyligone, a promising bioactive molecule. Due to the limited specific data available for this compound, this guide will draw upon general principles and data from closely related terpenoid lactones to provide a comparative framework.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison, the following table outlines the key parameters that should be evaluated when comparing the bioactivity of natural and synthetic this compound. Researchers undertaking such a comparison should aim to populate this table with their experimental data.

Biological ActivityAssay TypeNatural this compound (IC50/EC50)Synthetic this compound (IC50/EC50)Key Observations
Anticancer Activity Cytotoxicity Assay (e.g., MTT, XTT)Data to be determinedData to be determined
Apoptosis Assay (e.g., Caspase activity)Data to be determinedData to be determined
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition AssayData to be determinedData to be determined
Cyclooxygenase (COX) Inhibition AssayData to be determinedData to be determined
Antimicrobial Activity Minimum Inhibitory Concentration (MIC)Data to be determinedData to be determined
Minimum Bactericidal Concentration (MBC)Data to be determinedData to be determined

Experimental Protocols: Methodologies for Bioactivity Assessment

The following are generalized protocols for key experiments that would be essential in comparing the bioactivity of natural and synthetic this compound.

Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of a compound by measuring its ability to inhibit cell proliferation.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of natural and synthetic this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Nitric Oxide (NO) Inhibition Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation and Treatment: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of natural and synthetic this compound.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to stimulated but untreated cells, and the IC50 value is determined.

Mandatory Visualizations

To better understand the processes involved in evaluating this compound's activity, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Molecule_A Signaling_Molecule_A Receptor->Signaling_Molecule_A Activates Signaling_Molecule_B Signaling_Molecule_B Signaling_Molecule_A->Signaling_Molecule_B Phosphorylates Transcription_Factor Transcription_Factor Signaling_Molecule_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Biological_Response Biological_Response Gene_Expression->Biological_Response Leads to Holostyligone Holostyligone Holostyligone->Receptor Binds to

Caption: A diagram illustrating a hypothetical signaling cascade initiated by this compound.

G Experimental Workflow for Bioactivity Comparison Start Start Prepare_Samples Prepare Natural & Synthetic this compound Start->Prepare_Samples Cell_Culture Culture Appropriate Cell Lines Prepare_Samples->Cell_Culture Perform_Assays Perform Bioactivity Assays (e.g., MTT, NO Inhibition) Cell_Culture->Perform_Assays Data_Collection Collect and Quantify Data (e.g., Absorbance) Perform_Assays->Data_Collection Data_Analysis Analyze Data and Calculate IC50/EC50 Data_Collection->Data_Analysis Comparison Compare Bioactivity of Natural vs. Synthetic Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A flowchart outlining the key steps in comparing the bioactivity of natural and synthetic compounds.

in vivo validation of in vitro findings for (-)-Holostyligone

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of publicly available scientific literature detailing the in vivo validation of in vitro findings for the compound (-)-Holostyligone. Extensive searches of scientific databases using its chemical name, (2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one, and various chemical identifiers such as CHEMBL1081519 and HY-N2987, did not yield any specific studies that have progressed to in vivo testing or have published such results.

While in vitro studies are crucial for the initial screening and understanding of the mechanisms of action of a new chemical entity, in vivo studies are a critical next step to determine a compound's efficacy, safety, and pharmacokinetic profile in a whole, living organism. The absence of such data for this compound means that its potential therapeutic effects, as might be suggested by any preliminary in vitro work, have not yet been substantiated in animal models or human subjects.

This gap in the research landscape prevents a comprehensive comparison with other alternative compounds, as requested. A comparative guide would necessitate quantitative data from both in vitro and in vivo experiments to objectively assess performance.

For researchers, scientists, and drug development professionals, this highlights a potential area for future investigation. Should in vitro studies on this compound indicate promising activity, the subsequent in vivo validation would be a critical and necessary phase of research to translate these initial findings into potential therapeutic applications.

Without any available data, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways and experimental workflows related to the in vivo validation of this compound. Further research is required to elucidate the in vivo properties of this compound.

Comparative Analysis of (-)-Holostyligone and its Enantiomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide aims to provide a comparative analysis of the naturally occurring aryltetralone lignan, (-)-Holostyligone, and its corresponding enantiomer, (+)-Holostyligone. A comprehensive understanding of the stereochemistry of pharmacologically active compounds is crucial for drug development, as enantiomers can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles.

Introduction to this compound

Current Status of Comparative Data

A thorough review of the scientific literature and chemical databases reveals a significant gap in the available information regarding the enantiomer of this compound, namely (+)-Holostyligone. At present, there are no published studies that describe the synthesis, isolation, or biological evaluation of (+)-Holostyligone. Consequently, a direct comparative analysis based on experimental data is not feasible.

To conduct a meaningful comparative analysis as per the core requirements of this guide, experimental data on the biological activities of both enantiomers are essential. This would typically include, but is not limited to:

  • Pharmacodynamics: In vitro and in vivo studies to compare the potency and efficacy of each enantiomer on relevant biological targets.

  • Pharmacokinetics: Comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.

  • Toxicology: Assessment of the potential toxicity and adverse effects of each enantiomer.

Future Outlook and Recommendations

The principle of stereoselectivity in pharmacology underscores the importance of investigating the biological properties of individual enantiomers of a chiral compound. The differential effects of enantiomers are well-documented for a wide range of drugs, where one enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects.

Therefore, the synthesis and biological characterization of (+)-Holostyligone are critical next steps for the scientific community. Such research would not only provide valuable insights into the structure-activity relationship of this class of lignans but also be imperative for any future drug development efforts based on the Holostyligone scaffold.

Researchers interested in this area are encouraged to pursue the following:

  • Enantioselective Synthesis: Develop a synthetic route to obtain enantiomerically pure (+)-Holostyligone.

  • Biological Screening: Conduct comprehensive in vitro and in vivo assays to evaluate the biological activities of both this compound and (+)-Holostyligone.

  • Mechanistic Studies: Investigate the molecular mechanisms of action for any observed biological effects, including the identification of cellular signaling pathways.

Conclusion

While this compound has been identified as a natural product with potential therapeutic activities, the lack of any available data on its enantiomer, (+)-Holostyligone, currently prevents a comparative analysis. This guide highlights the critical need for further research to synthesize and evaluate (+)-Holostyligone to fully understand the pharmacological potential of this stereoisomeric pair. Without such data, a comprehensive assessment of their relative efficacy and safety remains speculative.

Disclaimer: The information provided in this document is based on publicly available data as of the date of this publication. The absence of information on (+)-Holostyligone reflects the current state of scientific literature and does not preclude its existence or potential biological significance.

References

Unraveling the Off-Target Profile of (-)-Holostyligone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The quest to understand the complete cellular impact of a therapeutic candidate is paramount in drug discovery. While a compound's on-target efficacy is crucial, its off-target interactions can lead to unforeseen side effects or even open new therapeutic avenues. This guide provides a comparative framework for assessing the off-target effects of the novel compound, (-)-Holostyligone. However, a significant challenge exists: publicly available information regarding the primary biological target and mechanism of action of this compound is currently unavailable.

This lack of foundational data makes a direct comparison of its off-target profile with that of alternative compounds impossible. The scientific community has yet to publish research detailing the protein(s) with which this compound is designed to interact. Without this critical information, a comprehensive assessment of its specificity and potential unintended interactions remains speculative.

This guide, therefore, will focus on the established methodologies and experimental protocols that would be employed to assess the off-target effects of this compound, once its primary target is identified. We will also present a hypothetical comparative analysis to illustrate the types of data and visualizations that are essential for such an evaluation.

The Crucial First Step: Identifying the Primary Target

Before any off-target assessment can begin, the primary biological target of this compound must be elucidated. This is typically achieved through a combination of computational and experimental approaches.

Experimental Workflow for Primary Target Identification:

cluster_0 Computational Prediction cluster_1 Experimental Validation a Ligand-based methods (e.g., chemical similarity) c Affinity Chromatography-Mass Spectrometry a->c Hypothesis generation b Structure-based methods (e.g., molecular docking) b->c d Cellular Thermal Shift Assay (CETSA) c->d Confirmation e Biochemical Assays (e.g., enzyme inhibition) d->e Functional validation

Caption: Workflow for identifying the primary biological target of a novel compound.

Once the primary target is known, researchers can proceed with a systematic evaluation of this compound's selectivity.

Assessing Off-Target Effects: A Multi-pronged Approach

A thorough investigation of off-target effects utilizes a variety of in vitro and in cellulo techniques to build a comprehensive profile of a compound's interactions across the proteome.

Kinome Profiling

If the primary target of this compound is a kinase, one of the most common and informative off-target screening methods is kinome profiling. This involves testing the compound against a large panel of kinases to determine its selectivity.

Experimental Protocol: KinomeScan™ (DiscoverX-like) Assay

  • Assay Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. Inhibition of binding by the test compound results in a lower signal.

  • Procedure:

    • A panel of human kinases is expressed as fusions with a unique DNA tag.

    • Each kinase is incubated with this compound at a specified concentration (e.g., 1 µM).

    • The kinase-compound mixture is then added to wells containing an immobilized, broad-spectrum kinase inhibitor.

    • After an incubation period to allow for binding equilibrium, unbound kinase is washed away.

    • The amount of bound kinase is quantified by eluting the DNA tag and performing qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control (DMSO) binding. A lower percentage indicates stronger binding of the compound to the kinase.

Hypothetical Kinome Scan Data for this compound and a Comparator Compound

Kinase TargetThis compound (% of Control @ 1µM)Compound X (% of Control @ 1µM)
Primary Target 5 8
Off-Target Kinase 18530
Off-Target Kinase 29215
Off-Target Kinase 37855
Off-Target Kinase 49590
Proteome-Wide Profiling

To gain a broader understanding of off-target interactions beyond the kinome, proteome-wide approaches are employed. These methods can identify interactions with non-kinase proteins.

Experimental Protocol: Chemical Proteomics (Activity-Based Protein Profiling - ABPP)

  • Assay Principle: ABPP utilizes chemical probes that covalently bind to the active sites of a class of enzymes. A compound of interest is competed against the probe for binding to its targets in a complex proteome.

  • Procedure:

    • A cell lysate or live cells are pre-incubated with this compound across a range of concentrations.

    • A broad-spectrum, activity-based probe for a specific enzyme class (e.g., serine hydrolases) is then added.

    • The probe contains a reporter tag (e.g., biotin or a fluorescent dye) for enrichment or visualization.

    • Proteins that are labeled by the probe are enriched (e.g., using streptavidin beads).

    • The enriched proteins are identified and quantified by mass spectrometry.

  • Data Analysis: A decrease in probe labeling for a particular protein in the presence of this compound indicates a direct interaction.

Signaling Pathway Visualization:

Should this compound be found to interact with proteins in a known signaling pathway, visualizing these interactions is crucial. For instance, if it were found to inhibit a key kinase in the MAPK/ERK pathway, the following diagram would illustrate its point of action and potential downstream consequences.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

The comprehensive assessment of this compound's off-target effects is a critical step in its development as a potential therapeutic agent. However, this process is fundamentally dependent on the initial identification of its primary biological target. Once this information becomes available through further research, the application of the experimental strategies outlined in this guide will be essential to construct a detailed selectivity profile.

For researchers, scientists, and drug development professionals, the path forward is clear: the initial focus must be on elucidating the on-target mechanism of action of this compound. Following this, a systematic and multi-faceted approach to off-target profiling, as described herein, will provide the necessary data to build a robust safety and selectivity profile. This will not only de-risk its clinical development but also potentially uncover novel therapeutic applications. The scientific community eagerly awaits the foundational research that will allow for a complete and comparative analysis of this intriguing compound.

Benchmarking (-)-Holostyligone: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of (-)-Holostyligone against established standard-of-care drugs. The data presented is intended to inform research and development decisions by offering a clear, objective benchmark of this natural compound's therapeutic potential.

Executive Summary

This compound, an aryltetralone lignan, has demonstrated notable anti-inflammatory properties in preclinical studies. This guide focuses on a direct comparison of its in vitro anti-inflammatory activity with Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). Additionally, while direct comparative data on the anticancer activity of this compound is not yet available in published literature, this guide provides context by summarizing the cytotoxic activity of the broader class of styrylchromones, to which this compound is related, alongside data for the standard-of-care chemotherapeutic agent, Doxorubicin.

Anti-Inflammatory Activity: this compound vs. Indomethacin

The anti-inflammatory potential of this compound was evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key signaling molecule in the inflammatory cascade, and its inhibition is a hallmark of many anti-inflammatory drugs.

Quantitative Data Summary
CompoundAssayCell LineIC50 (µM)Standard of Care
This compound Nitric Oxide (NO) InhibitionRAW 264.715.6Indomethacin
Indomethacin Nitric Oxide (NO) InhibitionRAW 264.756.8[1]-

Note: A lower IC50 value indicates greater potency.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% of nitric oxide (NO) production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Indomethacin).

  • Stimulation: After a pre-incubation period with the test compound, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters IκBα_degraded IκBα->IκBα_degraded degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocation Holostyligone Holostyligone Holostyligone->IKK inhibits DNA DNA NF-κB_n->DNA Pro-inflammatory\nGenes (iNOS) Pro-inflammatory Genes (iNOS) DNA->Pro-inflammatory\nGenes (iNOS)

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Anticancer Activity: Contextual Comparison

Direct experimental data on the cytotoxic activity of this compound against specific cancer cell lines is currently limited in the scientific literature. However, studies on related styrylchromones have demonstrated their potential as anticancer agents. For context, this section presents data on the cytotoxic activity of styrylchromones and the standard-of-care drug, Doxorubicin.

It is crucial to note that the following is not a direct comparison of this compound and Doxorubicin.

Quantitative Data Summary (Contextual)
Compound/ClassCell Line(s)IC50 (µM)Standard of Care
Styrylchromones HL-60 (promyelocytic leukemia), HSC-2 (squamous cell carcinoma)Activity demonstrated, specific IC50 values for this compound not available[2]Doxorubicin
Doxorubicin HL-60 (promyelocytic leukemia)~0.03 - 0.1 µM (varies with study)[3][4]-
Doxorubicin Wide range of cancer cell linesVaries significantly depending on the cell line[5][6]-
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the concentration at which a compound reduces the viability of a cancer cell line by 50%.

Cell Lines: Various cancer cell lines (e.g., HL-60, HSC-2, MCF-7, A549).

Methodology:

  • Cell Culture and Seeding: Cancer cells are cultured and seeded in 96-well plates as described in the NO inhibition assay.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Doxorubicin or a styrylchromone).

  • Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway: General Mechanism of Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cellular Processes Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA_Damage Topoisomerase II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Generation->Apoptosis

Caption: Simplified mechanism of action for the chemotherapeutic drug Doxorubicin.

Conclusion

This compound demonstrates promising anti-inflammatory activity in vitro, exhibiting greater potency than the standard-of-care drug Indomethacin in inhibiting nitric oxide production in RAW 264.7 macrophages. Its mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

While direct evidence for the anticancer activity of this compound is still needed, the cytotoxic effects observed in the broader class of styrylchromones suggest that this is a promising area for future investigation. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile in in vivo models. This will be crucial for determining its viability as a lead compound for the development of new anti-inflammatory or potentially anticancer therapies.

References

Safety Operating Guide

Proper Disposal of (-)-Holostyligone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of (-)-Holostyligone, an aryltetralone lignan derived from Holostylis reniformis. While specific hazard data for this compound is limited, this guide offers procedural steps based on the known characteristics of related compounds and standard laboratory safety practices.

Chemical and Safety Information

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₂₁H₂₄O₅-
Molecular Weight356.41 g/mol -
CAS Number887501-28-2-
AppearanceWhite to yellow solid-
Toxicity Data
In vitro ToxicityLow toxicity observed in a hepatic cell line (Hep G2A16) for related lignans.[1][1]
Environmental Fate
BiodegradabilityData not available. Assumed to be not readily biodegradable.-
BioaccumulationData not available.-
Aquatic ToxicityAssumed to be toxic to aquatic life with long-lasting effects, as is common for similar complex organic molecules.[2]-

Experimental Protocols for Disposal

The following protocols outline the recommended procedures for the disposal of this compound waste. These are general guidelines and must be adapted to comply with local, state, and federal regulations.

Protocol 1: Segregation and Collection of this compound Waste

  • Identify Waste Streams: Categorize waste contaminated with this compound into three streams:

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, vials, and absorbent paper.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.

    • Sharps Waste: Contaminated needles, syringes, and scalpels.

  • Use Designated Waste Containers:

    • For solid waste, use a clearly labeled, sealable, and puncture-resistant container.

    • For liquid waste, use a compatible, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.

    • For sharps waste, use a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Protocol 2: Disposal of Contaminated Solid Waste

  • Collect all non-sharp, solid materials contaminated with this compound in the designated solid waste container.

  • Once the container is full, seal it securely.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Protocol 3: Disposal of Contaminated Liquid Waste

  • Collect all liquid waste containing this compound in the designated liquid waste container.

  • Keep the container closed when not in use.

  • Store the waste container in a secondary containment tray in a well-ventilated area, away from ignition sources.

  • Once the container is full, arrange for pickup and disposal through your institution's EHS department. Do not pour down the drain.

Visualized Workflows and Pathways

Diagram 1: this compound Disposal Workflow

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Solid Waste (Gloves, Vials) D Labeled Solid Waste Container A->D B Liquid Waste (Solutions, Solvents) E Labeled Liquid Waste Container B->E C Sharps Waste (Needles, Blades) F Sharps Container C->F G EHS/Licensed Waste Contractor D->G E->G F->G H Incineration or Landfill (as per regulations) G->H

A workflow for the proper segregation and disposal of this compound waste.

Diagram 2: Simplified STAT Signaling Pathway

Some lignans have been shown to inhibit the JAK/STAT signaling pathway.[3] The following diagram illustrates a simplified representation of this pathway, which may be relevant to the biological activity of this compound.

Simplified STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor Holostyligone This compound (Potential Inhibitor) Holostyligone->JAK Inhibition?

A simplified diagram of the JAK/STAT signaling pathway, a potential target of lignans.

Disclaimer: The information provided in this document is intended for guidance purposes only. It is not a substitute for a formal safety assessment and does not replace the need to comply with institutional and regulatory requirements. Always consult the Safety Data Sheet (SDS) for any chemical before use and disposal. If an SDS is not available, treat the substance as hazardous. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling (-)-Holostyligone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling (-)-Holostyligone based on established guidelines for potent cytotoxic compounds. As no specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing, these recommendations are general in nature. It is imperative to obtain and meticulously follow the substance-specific SDS from your supplier before any handling, storage, or disposal of this compound.

Personal Protective Equipment (PPE)

Due to the potent nature of research compounds like this compound, a comprehensive PPE strategy is the primary barrier to preventing exposure.[1][2] The following table summarizes the recommended PPE for various tasks. All PPE should be disposable or able to be decontaminated after use.[2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskHand ProtectionBody ProtectionRespiratory ProtectionEye/Face Protection
Weighing & Compounding (Dry Powder) Double chemotherapy-tested nitrile glovesDisposable, solid-front, back-closure gown made of a low-permeability fabricNIOSH-approved N95 or higher respiratorChemical splash goggles and a full-face shield
Handling Solutions Double chemotherapy-tested nitrile glovesDisposable, solid-front, back-closure gown made of a low-permeability fabricNot generally required if handled in a certified chemical fume hood or biological safety cabinetChemical splash goggles
Storage & Transport (in sealed containers) Single pair of nitrile glovesStandard lab coatNot requiredNot required
Waste Disposal Double chemotherapy-tested nitrile glovesDisposable, solid-front, back-closure gown made of a low-permeability fabricNot generally required if waste is properly containedChemical splash goggles
Spill Cleanup Industrial thickness (>0.45mm) nitrile or neoprene gloves[3]Disposable, solid-front, back-closure gown made of a low-permeability fabricNIOSH-approved N95 or higher respiratorChemical splash goggles and a full-face shield

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize contamination and exposure.

2.1. Engineering Controls

  • All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment isolator to prevent inhalation of airborne particles.

  • Use a dedicated area for handling potent compounds, with restricted access.

  • Ensure a cytotoxic spill kit is readily accessible in all areas where the compound is handled, stored, or administered.[4]

2.2. Step-by-Step Handling Protocol

  • Preparation: Before starting, ensure all necessary PPE is available and inspected for integrity. The designated handling area (e.g., fume hood) should be clean and uncluttered.

  • Gowning: Don PPE in the following order: gown, two pairs of chemotherapy-tested gloves (one pair under the gown cuff, the second pair over), respiratory protection, and eye/face protection.

  • Weighing/Reconstitution:

    • Perform these tasks on a disposable, plastic-backed absorbent liner within the fume hood to contain any spills.

    • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).

    • When opening the container, do so slowly to avoid aerosolizing the powder.

    • If reconstituting, add the solvent slowly down the side of the vial to minimize splashing.

  • Post-Handling:

    • Wipe down all surfaces in the handling area with an appropriate deactivating agent (if known) or a detergent solution.

    • Carefully doff PPE, avoiding self-contamination. The outer gloves, gown, and face shield should be removed first and disposed of as cytotoxic waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

2.3. Waste Disposal Protocol

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[5][6]

Table 2: Disposal Plan for this compound Waste

Waste TypeContainerDisposal Procedure
Sharps (needles, scalpels) Puncture-proof, leak-proof sharps container labeled "Cytotoxic Waste"Place sharps immediately into the container. Do not recap needles. Seal the container when 3/4 full and place in the designated cytotoxic waste accumulation area.
Solid Waste (gloves, gowns, vials, absorbent pads) Purple cytotoxic waste bag or a rigid, leak-proof container with a lid, labeled "Cytotoxic Waste"Place all contaminated solid waste into the designated container. Seal the bag or container when 3/4 full.
Liquid Waste (unused solutions, contaminated solvents) Leak-proof, screw-cap container compatible with the solvent, labeled "Cytotoxic Liquid Waste"Collect all liquid waste in the designated container. Do not mix with other chemical waste streams.

All cytotoxic waste must be segregated from other waste streams and disposed of through a licensed hazardous waste vendor, typically via incineration.[7][8]

Emergency Procedures

3.1. Accidental Exposure

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and PPE. Wash the affected area thoroughly with soap and water for at least 15 minutes.[9]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present.
Inhalation Move to fresh air immediately.
Ingestion Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.

3.2. Spill Cleanup

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in Table 1.

  • Contain: Use absorbent pads from a cytotoxic spill kit to gently cover and contain the spill. For powders, gently cover with damp absorbent material to avoid raising dust.

  • Clean: Working from the outside in, carefully collect all contaminated materials and place them in a cytotoxic waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with clean water.

  • Dispose: Dispose of all cleanup materials as cytotoxic waste.

  • Document: Report the spill and the cleanup procedure according to your institution's policies.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling a potent compound like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Management RiskAssessment Obtain & Review SDS AreaPrep Prepare Designated Area RiskAssessment->AreaPrep PPE_Check Inspect & Don PPE AreaPrep->PPE_Check Weighing Weigh Compound PPE_Check->Weighing Enter Containment Reconstitution Reconstitute Solution Weighing->Reconstitution Spill Spill or Exposure? Weighing->Spill Decontamination Decontaminate Surfaces & Equipment Reconstitution->Decontamination Exit Containment Reconstitution->Spill Doffing Doff PPE Decontamination->Doffing WasteSegregation Segregate Cytotoxic Waste Doffing->WasteSegregation WasteDisposal Dispose via Licensed Vendor WasteSegregation->WasteDisposal Spill->Decontamination No EmergencyProcedure Follow Emergency Protocols Spill->EmergencyProcedure Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Holostyligone
Reactant of Route 2
(-)-Holostyligone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。